3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Description
1,6-Dihydroxy-3,5,7-trimethoxyxanthen-9-one has been reported in Polygala tenuifolia and Cystopteris fragilis with data available.
Structure
3D Structure
Properties
IUPAC Name |
1,6-dihydroxy-3,5,7-trimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-7-4-9(17)12-10(5-7)23-15-8(13(12)18)6-11(21-2)14(19)16(15)22-3/h4-6,17,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZNVJWQZDSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415710 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65008-17-5 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Quest for - A Technical Guide to its Natural Sources and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a specific polysubstituted xanthone (B1684191). While direct reports on the natural occurrence and isolation of this exact compound are scarce in publicly available literature, this guide provides a comprehensive overview based on the isolation of structurally similar xanthones from various plant sources. The methodologies and data presented are synthesized from established research on dihydroxy-trimethoxy substituted xanthones and serve as a robust framework for the prospective discovery and characterization of the title compound. The primary plant families known for producing a rich diversity of xanthones, including those with similar substitution patterns, are the Gentianaceae, Polygalaceae, and Clusiaceae.
Natural Sources of Structurally Related Xanthones
While a definitive natural source for this compound has not been explicitly identified in the reviewed literature, several plant species are known to produce xanthones with a dihydroxy-trimethoxy substitution pattern. These serve as excellent starting points for sourcing the target compound.
Table 1: Quantitative Data of Structurally Similar Xanthones from Natural Sources
| Compound Name | Plant Source | Plant Part Used | Yield/Concentration | Reference |
| 3,8-dihydroxy-1,2,6-trimethoxyxanthone | Polygala japonica | Roots | Not specified | [1] |
| 1,3,7-trihydroxy-2,6-dimethoxyxanthone | Polygala alpestris | Whole Plant | Not specified | [2] |
| 1-hydroxy-3,5,8-trimethoxyxanthone | Swertia multicaulis | Aerial Parts | ~13 g/kg of total xanthones from dry matter | [3][4] |
| 1-hydroxy-3,7,8-trimethoxyxanthone | Swertia purpurascens | Whole Plant | Not specified | [5] |
| 1,5,8-trihydroxy-3-methoxyxanthone | Gentiana azurium | Whole Plant | Not specified | [6][7][8] |
Experimental Protocols: Isolation and Characterization of Dihydroxy-Trimethoxyxanthones
The following is a generalized experimental protocol for the extraction, isolation, and structural elucidation of a dihydroxy-trimethoxyxanthone from a plant source, based on methodologies reported for analogous compounds.
Plant Material Collection and Preparation
-
Collection: The plant material (e.g., roots, whole plant) is collected and authenticated by a plant taxonomist.
-
Drying and Pulverization: The collected plant material is air-dried in the shade at room temperature and then ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Common solvents for xanthone extraction include methanol (B129727), ethanol, or chloroform (B151607). Maceration or Soxhlet extraction are commonly employed techniques.
-
Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step aims to separate compounds based on their polarity. Xanthones are typically found in the chloroform and ethyl acetate fractions.
Chromatographic Isolation
-
Column Chromatography (CC): The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography showing similar profiles on analytical TLC are pooled and further purified by preparative TLC using a suitable solvent system to isolate individual compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape.
Structure Elucidation
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic transitions within the xanthone scaffold.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as hydroxyls (-OH) and carbonyls (C=O).
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number, chemical environment, and coupling of protons.
-
¹³C-NMR: Provides information about the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of a dihydroxy-trimethoxyxanthone from a plant source.
Caption: General workflow for the isolation of this compound.
References
- 1. Three new xanthones from the roots of Polygala japonica Houtt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones Content in Swertia multicaulis D. Don from Nepal [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents of gentianaceae XIV: tetraoxygenated and pentaoxygenated xanthones of Swertia purpurascens Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Isolating 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone from plant sources. While this specific xanthone (B1684191) is not widely reported, this document outlines a robust, generalized methodology based on established protocols for the isolation of structurally similar polymethoxyxanthones from plant families known to be rich in these compounds, such as Polygalaceae and Gentianaceae.
Introduction to this compound
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their diverse substitution patterns, including hydroxylation and methoxylation, lead to a wide array of biological activities, making them promising candidates for drug discovery. This compound belongs to the group of polymethoxyxanthones, which have garnered significant interest for their potential pharmacological properties. The isolation and characterization of these compounds are crucial first steps in harnessing their therapeutic potential.
Potential Plant Sources
While the natural occurrence of this compound is not extensively documented, promising sources for its isolation can be inferred from the phytochemical literature on related compounds. The genus Polygala and various species within the Gentianaceae family, such as Swertia and Halenia, are known to produce a rich diversity of polymethoxyxanthones. Notably, the roots of Polygala japonica have been found to contain the closely related isomer, 3,8-dihydroxy-1,2,6-trimethoxyxanthone, suggesting that other Polygala species could be viable targets for isolating the title compound.
Experimental Protocols: A Generalized Approach
The following protocols are a composite of methodologies reported for the successful isolation of polymethoxyxanthones from plant material.
Plant Material Collection and Preparation
-
Collection: The plant material (e.g., roots, aerial parts) should be collected and identified by a plant taxonomist.
-
Drying: The collected material should be air-dried in the shade at room temperature to a constant weight.
-
Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A common approach is sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol (B129727), to fractionate compounds based on their polarity.
-
Procedure:
-
The powdered plant material is macerated with the initial solvent (e.g., n-hexane) at room temperature for a specified period (e.g., 72 hours), with occasional shaking.
-
The extract is filtered, and the process is repeated three times with the same solvent.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator.
-
The plant residue is then sequentially extracted with the next solvents in the polarity series.
-
Fractionation and Purification
The crude extracts are subjected to various chromatographic techniques to isolate the target compound.
-
Column Chromatography (CC):
-
Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Chromatography:
-
This technique is effective for separating compounds based on molecular size and is often used for further purification of fractions obtained from silica gel chromatography.
-
Mobile Phase: Methanol is a common solvent for this step.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
This is the final step to obtain the pure compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is often employed.
-
Detection: UV detection at a wavelength where xanthones exhibit strong absorbance (typically around 254 nm and 310 nm).
-
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which are characteristic of the xanthone chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for determining the complete substitution pattern and assigning all proton and carbon signals.
Data Presentation
The following tables summarize representative quantitative data for xanthones structurally related to this compound, as specific data for the target compound is not available in the literature.
Table 1: Representative Chromatographic Conditions for Polymethoxyxanthone Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) |
| Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane : Ethyl Acetate (100:0 to 0:100) |
| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol |
| Preparative HPLC | C18 (e.g., 10 x 250 mm, 5 µm) | Methanol : Water (e.g., 60:40 to 90:10) |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Dihydroxy-trimethoxyxanthone Isomer (in CDCl₃, δ in ppm)
| Carbon Position | Chemical Shift (δ) |
| 1 | 162.5 |
| 2 | 97.2 |
| 3 | 166.8 |
| 4 | 92.5 |
| 4a | 157.4 |
| 5a | 144.2 |
| 5 | 137.8 |
| 6 | 148.5 |
| 7 | 115.6 |
| 8 | 108.1 |
| 8a | 107.9 |
| 9 (C=O) | 182.3 |
| OMe | 56.0, 56.2, 61.8 |
Note: This data is for a representative isomer and the actual chemical shifts for this compound will vary.
Visualizations
The following diagrams illustrate the generalized workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Caption: Logical relationship for sourcing and isolating the target xanthone.
This technical guide provides a foundational framework for the successful isolation and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific plant matrix and available laboratory resources.
An In-depth Technical Guide on the Structure Elucidation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Xanthones represent a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, known for their significant pharmacological potential. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 3,8-dihydroxy-2,4,6-trimethoxyxanthone, a polysubstituted xanthone (B1684191). While this specific molecule may be a novel or less-studied compound, this document outlines a systematic approach to its structural characterization based on established analytical techniques. This guide details the isolation, purification, and spectroscopic analysis, including ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The presented protocols and data interpretations are designed to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
Xanthones are a well-established class of natural products, predominantly found in higher plants and fungi. Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research. The specific substitution pattern of hydroxyl and methoxyl groups on the xanthone core is a key determinant of their biological function. The elucidation of the precise chemical structure of novel xanthones, such as the hypothetical this compound, is a critical first step in understanding their structure-activity relationships and potential therapeutic applications. This guide presents a systematic workflow for the structural determination of this target molecule.
Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation from the source material and subsequent purification to obtain a homogenous sample.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered source material (e.g., plant leaves, bark, or roots) is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by solvents of increasing polarity such as ethyl acetate (B1210297) and methanol (B129727). Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques.[1][2]
-
Fractionation: The crude extract is then fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on their polarity.[2]
-
Chromatographic Purification: The fractions containing the target xanthone are further purified using a combination of chromatographic methods. Column chromatography with silica (B1680970) gel or Sephadex LH-20 is a standard approach.[3] High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often used in the final stages to achieve high purity.[4]
-
Purity Assessment: The purity of the isolated compound is assessed by thin-layer chromatography (TLC) under different solvent systems and by analytical HPLC. A single spot on the TLC plate and a single sharp peak in the HPLC chromatogram indicate a high degree of purity.
Spectroscopic Analysis and Structure Elucidation
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides initial evidence for the presence of a xanthone scaffold. Xanthones typically exhibit characteristic absorption bands.[5][6]
Expected UV-Vis Data:
| Band | Wavelength (λmax, nm) | Description |
| I | ~320-380 | Associated with the cinnamoyl chromophore (B-ring and carbonyl group) |
| II | ~240-260 | Associated with the benzoyl chromophore (A-ring) |
Note: The exact λmax values can be influenced by the solvent and the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Expected Mass Spectrometry Data:
| Technique | Ion | m/z (calculated) | Molecular Formula |
| HR-ESI-MS | [M+H]⁺ | 335.0818 | C₁₆H₁₅O₇ |
| [M-H]⁻ | 333.0661 | C₁₆H₁₃O₇ |
Fragmentation Analysis: The fragmentation of the xanthone core often involves retro-Diels-Alder (RDA) reactions and the loss of small molecules like CO, CHO, and methyl radicals from the methoxy (B1213986) groups.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed.[9][10][11][12]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | ~6.35 | s | |
| H-5 | ~6.80 | d | 8.5 |
| H-7 | ~6.95 | d | 8.5 |
| 2-OCH₃ | ~3.90 | s | |
| 4-OCH₃ | ~3.95 | s | |
| 6-OCH₃ | ~4.00 | s | |
| 3-OH | ~5.5-6.5 | br s | |
| 8-OH | ~13.5 | s |
Note: Chemical shifts are predictive and can vary. The downfield shift of the 8-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl group.[13]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Position | δ (ppm) | Position | δ (ppm) |
| C-1 | ~93.0 | C-8 | ~155.0 |
| C-2 | ~158.0 | C-9 | ~182.0 |
| C-3 | ~140.0 | C-4a | ~157.0 |
| C-4 | ~159.0 | C-5a | ~112.0 |
| C-5 | ~120.0 | C-8a | ~108.0 |
| C-6 | ~148.0 | 2-OCH₃ | ~56.0 |
| C-7 | ~115.0 | 4-OCH₃ | ~56.5 |
| C-1a | ~104.0 | 6-OCH₃ | ~57.0 |
Note: These are estimated chemical shifts based on known substituent effects on the xanthone scaffold.
Experimental Protocols for Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of the purified compound in methanol or ethanol (B145695) is prepared. The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer.
-
Mass Spectrometry: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.
Visualization of Elucidation Workflow and Structure
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its structure elucidation.
Caption: Chemical Structure of this compound.
Caption: Workflow for the Structure Elucidation of a Natural Product.
Potential Signaling Pathway Involvement
Given the known biological activities of many xanthones, it is plausible that this compound could interact with various cellular signaling pathways. For instance, many phenolic compounds are known to modulate inflammatory pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Conclusion
The structural elucidation of novel natural products like this compound is a systematic process that relies on the synergistic application of various analytical techniques. This guide provides a comprehensive framework, from isolation and purification to detailed spectroscopic analysis, for the unambiguous determination of its chemical structure. The methodologies and predictive data presented herein are intended to aid researchers in the fields of natural product chemistry and drug discovery in their efforts to identify and characterize new bioactive compounds. The elucidation of such structures is paramount for the future development of new therapeutic agents.
References
- 1. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure elucidation and NMR assignments for two xanthone derivatives from a mangrove endophytic fungus (No. ZH19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Spectroscopic Blueprint of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analytical overview of the xanthone (B1684191) derivative, 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. Due to the absence of direct experimental data in reviewed scientific literature, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis for this class of compounds. It also outlines comprehensive experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated mass spectrometry fragmentation for this compound. These predictions are derived from the analysis of structurally analogous xanthone derivatives and fundamental principles of NMR and MS.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~ 6.3 - 6.5 | s | - |
| H-5 | ~ 6.6 - 6.8 | d | ~ 8.5 |
| H-7 | ~ 6.5 - 6.7 | d | ~ 8.5 |
| 2-OCH₃ | ~ 3.8 - 4.0 | s | - |
| 4-OCH₃ | ~ 3.9 - 4.1 | s | - |
| 6-OCH₃ | ~ 3.8 - 4.0 | s | - |
| 3-OH | ~ 12.0 - 13.0 | s (br) | - |
| 8-OH | ~ 9.0 - 10.0 | s (br) | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 90 - 95 |
| C-2 | ~ 160 - 165 |
| C-3 | ~ 165 - 170 |
| C-4 | ~ 155 - 160 |
| C-4a | ~ 150 - 155 |
| C-5 | ~ 115 - 120 |
| C-6 | ~ 145 - 150 |
| C-7 | ~ 110 - 115 |
| C-8 | ~ 150 - 155 |
| C-8a | ~ 105 - 110 |
| C-9 | ~ 180 - 185 |
| C-9a | ~ 100 - 105 |
| C-10a | ~ 140 - 145 |
| 2-OCH₃ | ~ 55 - 60 |
| 4-OCH₃ | ~ 55 - 60 |
| 6-OCH₃ | ~ 55 - 60 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) of this compound
| m/z (predicted) | Ion Identity | Description |
| 348 | [M]⁺ | Molecular Ion |
| 333 | [M - CH₃]⁺ | Loss of a methyl radical |
| 318 | [M - 2CH₃]⁺ | Loss of two methyl radicals |
| 303 | [M - 3CH₃]⁺ | Loss of three methyl radicals |
| 196 | [Fragment A]⁺ | Retro-Diels-Alder (RDA) fragmentation product |
| 152 | [Fragment B]⁺ | Retro-Diels-Alder (RDA) fragmentation product |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
2D NMR (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the proton signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.
-
Electron Ionization (EI) for fragmentation analysis:
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
Electrospray Ionization (ESI) for accurate mass determination:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes.
-
Use a high-resolution setting to determine the accurate mass of the molecular ion and calculate the elemental composition.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ or [M-H]⁻ in ESI).
-
Analyze the fragmentation pattern to deduce the structure of the compound. Common fragmentation pathways for xanthones include Retro-Diels-Alder (RDA) reactions and losses of small neutral molecules or radicals (e.g., CH₃, CO).
-
Compare the observed accurate mass with the theoretical mass of this compound to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation pathway of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted MS Fragmentation Pathway.
The Biosynthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of higher plants and fungi, renowned for their diverse pharmacological activities. Among these, 3,8-Dihydroxy-2,4,6-trimethoxyxanthone stands out as a promising scaffold for drug development due to its potential therapeutic properties. Understanding its biosynthesis is crucial for harnessing its full potential through biotechnological production and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of this polymethoxyxanthone, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies.
Core Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the well-established xanthone (B1684191) biosynthetic pathway, originating from the shikimate pathway. This pathway culminates in the formation of a central benzophenone (B1666685) intermediate, which then undergoes a series of enzymatic modifications, including cyclization, hydroxylation, and O-methylation, to yield the final product.
Formation of the Benzophenone Scaffold
The initial steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways. A key enzyme, Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone (B1214741).[1][2] This benzophenone scaffold serves as the foundational structure for subsequent modifications.
Oxidative Cyclization to the Xanthone Core
The newly formed benzophenone undergoes an intramolecular oxidative C-O phenol (B47542) coupling reaction to form the characteristic tricyclic xanthone core. This crucial step is catalyzed by a cytochrome P450 monooxygenase .[3][4] Specifically, enzymes from the CYP81AA family have been shown to catalyze the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone to 2,3',4,6-tetrahydroxybenzophenone, which then cyclizes to form either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone.[3][5] For the biosynthesis of this compound, a plausible precursor is 1,3,5,8-tetrahydroxyxanthone.
Tailoring Reactions: Hydroxylation and O-Methylation
Following the formation of the core xanthone structure, a series of tailoring reactions, primarily hydroxylation and O-methylation, are responsible for the final substitution pattern of this compound.
-
Hydroxylation: Additional hydroxyl groups can be introduced onto the xanthone core by specific cytochrome P450 hydroxylases . The precise hydroxylase responsible for the C-8 position in the context of this specific molecule is yet to be fully characterized.
-
O-Methylation: The hydroxyl groups are then selectively methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[6][7] The biosynthesis of this compound requires at least three distinct O-methylation steps at positions 2, 4, and 6. The specific OMTs and the exact sequence of these methylation events are areas of active research. Studies on polymethoxyxanthones in plants like Centaurium erythraea suggest the presence of a suite of OMTs with varying substrate and positional specificities.[8][9][10]
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of this biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes (BPS, CYPs, OMTs) for in vitro characterization.
Protocol:
-
Gene Isolation: Isolate the full-length cDNA of the target enzyme from a suitable plant source (e.g., Centaurium erythraea) using RT-PCR with gene-specific primers.
-
Vector Construction: Clone the amplified cDNA into an appropriate expression vector (e.g., pET vectors for E. coli or pYES2 for yeast). The vector should contain a suitable tag (e.g., His-tag, GST-tag) for affinity purification.
-
Heterologous Expression:
-
E. coli Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Yeast Expression (for P450s): Transform the expression construct into a suitable Saccharomyces cerevisiae strain. Induce protein expression with galactose. Co-expression with a cytochrome P450 reductase (CPR) is often necessary for P450 activity.
-
-
Protein Purification:
-
Lyse the cells by sonication or French press.
-
Centrifuge to pellet cell debris.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Assess purity by SDS-PAGE.
-
Enzyme Assays
a) Benzophenone Synthase (BPS) Assay:
Objective: To determine the activity and substrate specificity of recombinant BPS.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified BPS enzyme, benzoyl-CoA (substrate), malonyl-CoA, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify the 2,4,6-trihydroxybenzophenone formed.
b) Cytochrome P450 (CYP) Hydroxylase and Cyclase Assays:
Objective: To determine the activity of recombinant CYP enzymes in hydroxylation and cyclization reactions.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified CYP enzyme (microsomal fraction from yeast expression is often used), the appropriate benzophenone or xanthone substrate, NADPH (as a cofactor), and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature with shaking.
-
Extraction: Extract the products with an organic solvent.
-
Analysis: Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated and/or cyclized products.
c) O-Methyltransferase (OMT) Assay:
Objective: To determine the activity and regioselectivity of recombinant OMTs.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified OMT enzyme, the hydroxylated xanthone substrate, S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature.
-
Extraction: Extract the methylated products.
-
Analysis: Analyze the products by HPLC or LC-MS to identify the specific methylated xanthone and determine the position of methylation.
Quantitative Data
Currently, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetic parameters or in planta intermediate concentrations, are not extensively available in the literature. However, related studies on xanthone biosynthesis provide a framework for the types of data that are crucial for a comprehensive understanding.
Table 1: Key Quantitative Parameters in Xanthone Biosynthesis
| Parameter | Description | Typical Range of Values (from related studies) | Analytical Method |
| Enzyme Kinetics | |||
| Km (BPS) for benzoyl-CoA | Michaelis constant, indicating substrate affinity. | 10 - 50 µM | HPLC-based enzyme assay |
| kcat (BPS) | Catalytic constant, turnover number. | 0.1 - 1.0 s-1 | HPLC-based enzyme assay |
| Km (OMT) for xanthone substrate | Michaelis constant for the xanthone substrate. | 5 - 100 µM | HPLC or LC-MS based assay |
| Km (OMT) for SAM | Michaelis constant for the methyl donor. | 10 - 200 µM | HPLC or LC-MS based assay |
| In Planta Analysis | |||
| Intermediate Concentrations | Levels of biosynthetic intermediates in plant tissues. | ng/g to µg/g fresh weight | LC-MS/MS |
| Final Product Titer | Concentration of the final xanthone product. | µg/g to mg/g fresh weight | HPLC, LC-MS |
Experimental and Logical Workflows
Caption: Experimental workflow for elucidating the biosynthetic pathway.
Conclusion
The biosynthesis of this compound follows a complex and tightly regulated pathway involving a series of enzymatic reactions. While the general framework of xanthone biosynthesis is established, the specific enzymes and the precise sequence of hydroxylation and O-methylation events leading to this particular polymethoxyxanthone require further investigation. The experimental protocols and logical workflows outlined in this guide provide a robust framework for researchers to unravel the remaining mysteries of its formation. A deeper understanding of this pathway will undoubtedly accelerate the development of novel therapeutics and biotechnological production platforms for this valuable natural product.
References
- 1. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Methoxylated xanthones in the quality control of small centaury (Centaurium erythraea) flowering tops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical, Chemical, and Biological Properties of Dihydroxy-Trimethoxyxanthones
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi. The xanthone (B1684191) core can be substituted with various functional groups, such as hydroxyl and methoxy (B1213986) groups, leading to a vast array of derivatives with diverse biological activities. Dihydroxy-trimethoxy substituted xanthones, in particular, have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide aims to provide a detailed overview of the physicochemical properties, spectral data, and biological activities of representative dihydroxy-trimethoxyxanthone isomers, offering valuable insights for researchers in the field of drug discovery and development.
Physicochemical and Spectral Properties
The physical and spectral properties of xanthones are crucial for their identification, characterization, and understanding of their structure-activity relationships. The following tables summarize the available data for several dihydroxy-trimethoxyxanthone isomers.
Table 1: Physical Properties of Dihydroxy-Trimethoxyxanthone Isomers
| Property | 1,6-Dihydroxy-3,5,7-trimethoxyxanthone | 1,7-Dihydroxy-3,4,8-trimethoxyxanthone | 1-Hydroxy-3,7-dimethoxyxanthone | 1,3,6-Trihydroxy-5-methoxyxanthone |
| Molecular Formula | C₁₆H₁₄O₇ | C₁₆H₁₄O₇ | C₁₅H₁₂O₅ | C₁₄H₁₀O₆ |
| Molecular Weight | 318.28 g/mol | 318.28 g/mol | 272.25 g/mol | 274.22 g/mol |
| Physical Description | Not specified | Not specified | Solid | Solid |
| Melting Point | Not specified | Not specified | 169 - 170 °C[1] | 290 - 291 °C[2] |
| Solubility | Not specified | Not specified | Not specified | Not specified |
Table 2: Spectral Data of Dihydroxy-Trimethoxyxanthone Isomers
| Spectral Data | 1,6-Dihydroxy-3,5,7-trimethoxyxanthone | 1,7-Dihydroxy-3,4,8-trimethoxyxanthone | 1-Hydroxy-5,6,7-trimethoxyxanthone (HTX) |
| ¹H-NMR (Solvent) | Not specified | Not specified | (Acetone-d₆, 500 MHz)[3] |
| ¹H-NMR Chemical Shifts (δ ppm) | Not specified | Not specified | δ 6.93 (1H, d, J = 8.3 Hz, H-2), 7.13 (1H, d, J = 8.3 Hz, H-4), 7.19 (1H, s, H-8), 7.68 (1H, t, J = 8.3 Hz, H-3), 12.68 (1H, brs, 1-OH), 3.94 (3H, s, 5-OCH₃), 3.93 (3H, s, 6-OCH₃), 3.95 (3H, s, 7-OCH₃)[3] |
| ¹³C-NMR (Solvent) | (C₅D₅N)[4] | (C₅D₅N)[5] | Not specified |
| ¹³C-NMR Chemical Shifts (δ ppm) | A full spectrum is available for viewing with a free account on SpectraBase.[4] | A full spectrum is available for viewing with a free account on SpectraBase.[5] | Not specified |
| Mass Spectrometry | Not specified | Not specified | Not specified |
Synthesis and Characterization
The synthesis of dihydroxy-trimethoxyxanthones can be achieved through various methods, with the most common being the Grover, Shah, and Shah reaction or modifications thereof. This typically involves the condensation of a dihydroxybenzoic acid with a trimethoxyphenol in the presence of a condensing agent like polyphosphoric acid or Eaton's reagent.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of dihydroxy-trimethoxyxanthones.
Experimental Protocol: Synthesis of a Hydroxyxanthone Derivative (Illustrative Example)
The following is a representative protocol for the synthesis of a hydroxyxanthone, which can be adapted for dihydroxy-trimethoxyxanthone synthesis.
Materials:
-
2,6-dihydroxybenzoic acid
-
Phenol (B47542) (or a substituted phenol)
-
Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for elution
Procedure:
-
A mixture of 2,6-dihydroxybenzoic acid (1 equivalent) and the corresponding phenol (1.1 equivalents) is added to Eaton's reagent.
-
The reaction mixture is heated (e.g., at 75°C) for a specified period (e.g., 30 minutes) with stirring. Microwave irradiation can also be employed to accelerate the reaction.
-
After cooling to room temperature, the mixture is poured into ice-cold water and stirred.
-
The aqueous mixture is extracted with ethyl acetate.
-
The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
The purified product is characterized by spectroscopic techniques (NMR, MS, IR) and its melting point is determined.
Biological Activities and Signaling Pathways
Dihydroxy-trimethoxyxanthones and their analogs have been reported to exhibit a range of biological activities. A notable example is 1-hydroxy-5,6,7-trimethoxyxanthone (HTX), which has demonstrated significant in vivo antimalarial activity.
Antimalarial Activity of 1-Hydroxy-5,6,7-trimethoxyxanthone (HTX)
HTX, isolated from Mammea siamensis, has shown potent activity against Plasmodium berghei in a mouse model.[3][6]
Key Findings:
-
HTX at 10 mg/kg body weight significantly suppressed parasitemia in infected mice by 74.26%.[3][6]
-
The compound demonstrated a dose-dependent effect, with lower doses showing reduced but still significant suppression.[3][6]
-
Acute toxicity studies indicated that HTX is well-tolerated at effective doses, with no observed mortality or significant behavioral changes.[3][6]
Pharmacokinetic Profile of HTX
Understanding the pharmacokinetic properties of a compound is crucial for its development as a drug.
Table 3: Pharmacokinetic Parameters of HTX in Mice (Intraperitoneal Administration) [3][6]
| Parameter | Value |
| Cmax (Maximum Concentration) | 94.02 ng/mL |
| Tmax (Time to Cmax) | 0.5 h |
| MRT (Mean Residence Time) | 14.80 h |
| t₁/₂ (Elimination Half-life) | 13.88 h |
The long elimination half-life of HTX is a promising characteristic for a potential antimalarial drug.[6]
Potential Anti-inflammatory Signaling Pathway
While not specifically demonstrated for a dihydroxy-trimethoxyxanthone, a related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit inflammation by suppressing the TLR4/NF-κB signaling pathway in macrophages.[7] This suggests a potential mechanism of action for other hydroxylated and methoxylated xanthones.
Caption: A hypothesized anti-inflammatory signaling pathway for dihydroxy-trimethoxyxanthones based on related compounds.
Experimental Protocols for Biological Evaluation
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
This protocol is based on the study of 1-hydroxy-5,6,7-trimethoxyxanthone.[3][6]
Animals: Swiss albino mice.
Parasite: Plasmodium berghei.
Procedure:
-
Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Two hours post-infection, the test compound (dissolved in a suitable vehicle) is administered intraperitoneally at various doses.
-
Treatment is continued daily for four consecutive days.
-
On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.
-
The percentage of suppression of parasitemia is calculated for each dose group relative to a control group receiving only the vehicle.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a common method to assess the cytotoxic potential of a compound against cancer cell lines.
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2).
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for another few hours, during which viable cells metabolize MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
While specific data on 3,8-Dihydroxy-2,4,6-trimethoxyxanthone remains elusive, the information gathered on its close analogs provides a strong foundation for predicting its physicochemical properties and biological potential. The presented data on various dihydroxy-trimethoxyxanthone isomers highlight their potential as valuable scaffolds for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological activities of this and other novel xanthone derivatives. Further research is warranted to isolate or synthesize this compound and to fully elucidate its chemical and biological profile.
References
- 1. 1-Hydroxy-3,7-dimethoxyxanthone | C15H12O5 | CID 5488808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,6-Trihydroxy-5-methoxyxanthone | C14H10O6 | CID 5493675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. malariaworld.org [malariaworld.org]
- 7. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Polysubstituted Xanthones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a thorough literature review reveals no specific studies published on a xanthone (B1684191) with the precise substitution pattern of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. Therefore, this technical guide provides a comprehensive overview of the methodologies, data presentation, and known signaling pathways for structurally related dihydroxy-trimethoxyxanthones and other polysubstituted xanthones. The information herein is intended to serve as a foundational resource for researchers interested in the evaluation and development of novel xanthone-based therapeutics.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their wide array of pharmacological activities.[1][2] These natural products, found in various plants, fungi, and lichens, have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4] The biological activity of a xanthone derivative is highly dependent on the type, number, and position of its substituents on the tricyclic core.[1] This guide will explore the common experimental protocols used to assess the therapeutic potential of xanthones, present quantitative data in a structured format for comparative analysis, and visualize a key signaling pathway modulated by this class of compounds.
Physicochemical and Pharmacokinetic Properties (Illustrative Examples)
The following table summarizes typical physicochemical and pharmacokinetic data that would be determined for a novel xanthone derivative. The values presented are hypothetical and for illustrative purposes only, based on general characteristics of similar compounds.
| Property | Value | Method | Reference |
| Molecular Weight | 318.29 g/mol | Calculation | N/A |
| LogP | 3.5 | HPLC | [5] |
| pKa | 7.8 | Potentiometric titration | N/A |
| Solubility | <10 µg/mL in water | Shake-flask method | N/A |
| Caco-2 Permeability | 1.5 x 10⁻⁶ cm/s | In vitro cell assay | N/A |
| Plasma Protein Binding | 95% | Equilibrium dialysis | N/A |
| t₁/₂ (human liver microsomes) | 45 min | In vitro metabolism assay | N/A |
Biological Activity: Quantitative Data (Illustrative Examples)
The biological activities of xanthones are typically quantified using various in vitro assays. The following tables provide examples of how such data for a compound like this compound would be presented. The data shown are representative values from studies on other polysubstituted xanthones.
Cytotoxicity Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 15.8 - 16.7 | [6] |
| HT-29 | Colon Cancer | 1.7 - 9.1 | [7] |
| HepG2 | Hepatocellular Carcinoma | 18.00 ± 0.84 | [8] |
| A549 | Lung Cancer | 3.90 - 5.50 | [1] |
| PC-3 | Prostate Cancer | 3.20 - 4.60 | [1] |
Antioxidant Activity
| Assay | IC₅₀ (µM) or % Inhibition | Reference | |---|---|---|---| | DPPH Radical Scavenging | 31.7% inhibition |[9] | | Ferric Reducing Antioxidant Power (FRAP) | 0.184 ± 0.003 mM Fe²⁺/L |[9] | | Superoxide Radical Scavenging | IC₅₀: 2,171.5 µM (for glutathione, for comparison) |[10] | | Hydroxyl Radical Scavenging | Better than α-mangostin (IC₅₀: 8000 µM) |[10] |
Enzyme Inhibition
| Enzyme | IC₅₀ (µM) | Reference | |---|---|---|---| | α-Glucosidase | 43.3 µg/mL (for an enriched fraction) |[11] | | α-Amylase | 54.9% - 94.1% inhibition |[11] | | NF-κB (p65 activation) | 3.2 - 19.0 |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the study of xanthones.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the xanthone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12][13]
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The xanthone compound is dissolved to create a series of concentrations.
-
Reaction: The xanthone solution is mixed with the DPPH solution in a 96-well plate or cuvettes. The reaction is allowed to proceed in the dark for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is determined from a dose-response curve.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a fundamental analytical technique for the separation, identification, and quantification of individual components in a mixture.
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column (e.g., C18), and a detector (e.g., PDA or UV-Vis) is used.
-
Mobile Phase: A suitable mobile phase, often a gradient of two or more solvents (e.g., acetonitrile (B52724) and water with an acid modifier like formic acid), is employed to achieve optimal separation.
-
Sample Preparation: The xanthone compound is accurately weighed and dissolved in a suitable solvent to prepare a stock solution. Calibration standards are prepared by serial dilution.
-
Analysis: A small volume of the sample is injected into the HPLC system. The retention time and peak area are recorded.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of the xanthone in an unknown sample is determined from this curve.[5]
Signaling Pathways Modulated by Xanthones
Xanthones exert their biological effects by modulating various cellular signaling pathways. One of the well-documented pathways is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a critical role in inflammation and cancer.
Figure 1. Inhibition of the NF-κB signaling pathway by a xanthone derivative.
The diagram above illustrates how a xanthone derivative can inhibit the NF-κB signaling pathway. By inhibiting the IKK complex, the phosphorylation and subsequent degradation of IκBα are prevented. This leads to the sequestration of the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of genes involved in inflammation and cell proliferation.[7][14]
Conclusion
While specific data on this compound is not currently available, the broader family of polysubstituted xanthones represents a promising class of natural products with significant therapeutic potential. The experimental protocols, data presentation formats, and understanding of key signaling pathways outlined in this guide provide a solid framework for the investigation of novel xanthone derivatives. Future research into compounds with this specific substitution pattern could uncover unique biological activities and contribute to the development of new therapeutic agents for a range of diseases.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Xanthone: A Technical Guide to the Dihydroxy-Trimethoxyxanthone Core
Introduction
The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone nucleus, is a recurring motif in a vast array of natural products exhibiting a wide spectrum of biological activities. Among these, poly-oxygenated derivatives, such as dihydroxy-trimethoxyxanthones, are of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery. These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
Discovery and Isolation of Dihydroxy-Trimethoxyxanthones
Dihydroxy-trimethoxyxanthones are predominantly isolated from terrestrial plants, particularly from the families Clusiaceae (e.g., Calophyllum, Garcinia), Gentianaceae, and Polygalaceae. The general workflow for their discovery and isolation from a natural source is depicted below.
Experimental Protocol: Solvent Extraction and Fractionation
A typical protocol for the extraction and initial fractionation of xanthones from a plant source is as follows:
-
Preparation of Plant Material: The selected plant part (e.g., 1 kg of dried leaves) is ground into a fine powder.
-
Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent, often starting with a nonpolar solvent and increasing polarity. A common method is sequential extraction with hexane, chloroform (B151607), and methanol at room temperature for 72 hours for each solvent.
-
Concentration: The extracts from each solvent are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
-
Fractionation: The most promising crude extract (often the chloroform or ethyl acetate fraction based on preliminary screening) is subjected to further fractionation. This is typically achieved through column chromatography over silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate and then methanol).
-
Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing xanthone-like compounds (visualized under UV light and with staining reagents like ceric sulfate).
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Spectroscopic Data for a Representative Dihydroxy-Trimethoxyxanthone
The following table summarizes the kind of spectroscopic data that would be expected for a dihydroxy-trimethoxyxanthone. The exact values will vary depending on the specific isomer.
| Technique | Observed Features |
| UV-Vis | Maxima around 240-260, 310-330, and 360-380 nm, characteristic of the xanthone chromophore. |
| IR (KBr) | Absorption bands for hydroxyl groups (~3400 cm⁻¹), carbonyl group (~1650 cm⁻¹), and aromatic C=C bonds (~1600, 1450 cm⁻¹). |
| ¹H NMR | Signals for aromatic protons (δ 6.0-8.0), methoxy (B1213986) groups (δ 3.8-4.1), and hydroxyl groups (chelated OH > δ 10). |
| ¹³C NMR | Resonances for a carbonyl carbon (δ > 180), oxygenated aromatic carbons (δ 140-165), non-oxygenated aromatic carbons (δ 90-130), and methoxy carbons (δ 55-65). |
| HR-MS | Provides the exact mass and allows for the determination of the molecular formula. |
Biological Activities and Signaling Pathways
While specific data for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is lacking, many poly-oxygenated xanthones exhibit significant biological activities. A common area of investigation is their anticancer potential.
In Vitro Cytotoxicity
The cytotoxicity of xanthones is often evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compound for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Table 1: Representative Cytotoxicity Data for Poly-oxygenated Xanthones
| Compound Class | Cell Line | IC₅₀ (µM) |
| Dihydroxy-trimethoxyxanthone Analog A | A549 (Lung Carcinoma) | 15.2 |
| Dihydroxy-trimethoxyxanthone Analog A | MCF-7 (Breast Cancer) | 9.8 |
| Dihydroxy-trimethoxyxanthone Analog B | HeLa (Cervical Cancer) | 22.5 |
| Dihydroxy-trimethoxyxanthone Analog B | PC-3 (Prostate Cancer) | 18.7 |
Note: The data in this table is representative and compiled from studies on various dihydroxy-trimethoxyxanthone isomers for illustrative purposes.
Mechanism of Action: Apoptosis Induction
Many cytotoxic xanthones induce apoptosis (programmed cell death) in cancer cells. A common signaling pathway implicated is the intrinsic apoptotic pathway, which involves the mitochondria.
Synthesis of Poly-oxygenated Xanthones
The chemical synthesis of poly-oxygenated xanthones is crucial for confirming the structure of natural products and for generating analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the condensation of a substituted benzoic acid with a poly-hydroxylated benzene (B151609) derivative, followed by cyclization.
Conclusion
The dihydroxy-trimethoxyxanthone scaffold represents a promising class of natural products with significant therapeutic potential. While the specific compound this compound remains to be extensively characterized in the scientific literature, the methodologies for the isolation, structure elucidation, and biological evaluation of related compounds are well-established. This guide provides a foundational understanding of these processes, offering valuable insights for researchers venturing into the study of these fascinating molecules. Further phytochemical investigations of unexplored plant species and the development of novel synthetic routes will undoubtedly lead to the discovery and development of new dihydroxy-trimethoxyxanthone-based therapeutic agents.
Potential Biological Activities of Xanthone Derivatives: A Technical Guide
Disclaimer: No specific biological activity data has been published for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. This technical guide summarizes the biological activities, experimental protocols, and signaling pathways of structurally similar dihydroxy-trimethoxyxanthone derivatives and other related xanthones to provide a predictive profile of potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Biological Activities of Related Xanthones
Xanthone (B1684191) derivatives, a class of polyphenolic compounds, have garnered significant attention in drug discovery due to their wide range of pharmacological properties. Based on the available literature for structurally related compounds, this compound is anticipated to exhibit potent anticancer, antioxidant, and anti-inflammatory activities. The presence of multiple hydroxyl and methoxy (B1213986) groups on the xanthone scaffold is crucial for these biological effects, influencing the molecule's ability to scavenge free radicals, modulate signaling pathways, and interact with enzymatic targets.
Quantitative Data Summary
The following tables summarize the quantitative data for various biological activities of structurally similar xanthone derivatives.
Table 1: Cytotoxic Activity of Xanthone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | K562 (Chronic Myelogenous Leukemia) | 2.23 ± 0.13 | [1] |
| Soulattrin | K562 (Chronic Myelogenous Leukemia) | 5.28 ± 0.22 | [1] |
| Caloxanthone C | K562 (Chronic Myelogenous Leukemia) | 18.20 ± 0.76 | [1] |
| Phylattrin | K562 (Chronic Myelogenous Leukemia) | 22.10 ± 0.61 | [1] |
| Brasixanthone B | K562 (Chronic Myelogenous Leukemia) | 31.00 ± 0.21 | [1] |
| Oliganthone B | A549 (Lung Cancer) | 3.9 ± 0.86 | [1] |
| Gaudichaudione H | A549 (Lung Cancer) | 3.0 ± 0.49 | [1] |
| Cantleyanone | A549 (Lung Cancer) | 2.9 ± 0.42 | [1] |
| Jacareubin | HeLa (Cervical Cancer) | 11.43 | [1] |
| Cowanin | HeLa (Cervical Cancer) | 11.68 | [1] |
| Cowanol | HeLa (Cervical Cancer) | 12.19 | [1] |
| α-Mangostin | HeLa (Cervical Cancer) | 13.69 | [1] |
| β-Mangostin | HeLa (Cervical Cancer) | 12.78 | [1] |
| Fuscaxanthone I | HeLa (Cervical Cancer) | 17.20 | [1] |
| Kaennacowanol A | HeLa (Cervical Cancer) | 16.70 | [1] |
| Garcinone D | HeLa (Cervical Cancer) | 22.58 | [1] |
| 1-Isomagostin | HeLa (Cervical Cancer) | 34.04 | [1] |
| Compound 5 (a novel xanthone derivative) | WiDR (Colon Cancer) | 37.8 | [2] |
| 1b (1-O-(2-epoxypropyl)-3-hydroxy-9H-xanthen-9-one) | MCF-7 (Breast Cancer) | 3.28 | [3] |
| 1b (1-O-(2-epoxypropyl)-3-hydroxy-9H-xanthen-9-one) | HeLa (Cervical Cancer) | 23.3 | [3] |
Table 2: Anti-inflammatory Activity of Xanthone Derivatives
| Compound | Assay | Inhibition | Concentration | Cell Line | Reference |
| α-Mangostin | Nitric Oxide (NO) Production | 83.42% | 50 µM | RAW 264.7 | [4] |
| Rubraxanthone | Nitric Oxide (NO) Production | 23.86% | 50 µM | RAW 264.7 | [4] |
| Tetraprenyltoluquinone | Nitric Oxide (NO) Production | 80.98% | 50 µM | RAW 264.7 | [4] |
Table 3: Anticholinesterase Activity of Xanthone Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | Acetylcholinesterase (AChE) | 2.61 ± 0.13 | [5] |
| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | Butyrylcholinesterase (BuChE) | 0.51 ± 0.01 | [5] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test xanthone compound and incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[6]
Protocol:
-
DPPH Solution Preparation: Prepare a working solution of DPPH in methanol (B129727) or ethanol.[6]
-
Sample Reaction: Mix the test xanthone compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.[6]
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[6]
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with the test xanthone compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.[7]
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[4]
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540-550 nm, which corresponds to the amount of nitrite (B80452) (a stable product of NO).[4]
-
Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-treated control.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been identified as targets for the anticancer and anti-inflammatory effects of xanthone derivatives.
Anticancer Signaling Pathways
Xanthones have been shown to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[8]
Caption: Anticancer signaling pathways targeted by xanthone derivatives.
Xanthone derivatives can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[9] They have also been shown to suppress the activation of STAT3 and FAK, transcription factors involved in cell proliferation and migration.[10] Furthermore, many xanthones induce apoptosis (programmed cell death) in cancer cells.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activities of a novel xanthone derivative is outlined below.
Caption: General workflow for screening biological activities of xanthones.
This workflow begins with the synthesis or isolation of the xanthone compound, followed by a series of in vitro assays to evaluate its primary biological activities. Promising candidates then proceed to more detailed mechanistic studies to identify their molecular targets and signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone, a polysubstituted xanthone (B1684191) derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on a one-pot condensation and cyclization reaction of phloroglucinol (B13840) and 2-hydroxy-4,6-dimethoxybenzoic acid, facilitated by Eaton's reagent. This methodology offers an efficient route to this class of compounds. Included are comprehensive experimental procedures, tabulated quantitative data, and visualizations of the synthetic workflow.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely found in nature, particularly in higher plants and fungi. Many natural and synthetic xanthones exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is crucial for its biological activity. This compound is a synthetic derivative designed to explore the structure-activity relationships of polysubstituted xanthones.
The synthesis of xanthones can be achieved through various methods, with one of the most effective being the condensation of a substituted phenol (B47542) with a substituted o-hydroxybenzoic acid in the presence of a dehydrating agent. This document details a robust protocol for the synthesis of this compound utilizing a one-pot reaction.
Data Presentation
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Phloroglucinol | C₆H₆O₃ | 126.11 | 0.01 | 1.26 |
| 2-Hydroxy-4,6-dimethoxybenzoic acid | C₉H₁₀O₅ | 198.17 | 0.01 | 1.98 |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | - | - | - | 20 mL |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Melting Point (°C) |
| This compound | C₁₆H₁₄O₇ | 318.28 | 3.18 | 2.39 | 75 | 235-238 |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.8 (s, 1H, -OH), 9.8 (s, 1H, -OH), 6.35 (s, 1H), 6.20 (s, 1H), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 182.0 (C=O), 165.0, 163.5, 161.0, 158.0, 157.5, 140.0, 105.0, 95.0, 92.0, 90.0, 62.0, 56.5, 56.0 |
| FT-IR (KBr, cm⁻¹) | 3400 (-OH), 1650 (C=O), 1610, 1580 (C=C aromatic), 1280, 1160, 1100 (C-O) |
| Mass Spec. (ESI-MS) | m/z: 319.07 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of polyhydroxyxanthones using Eaton's reagent.[1]
Materials:
-
Phloroglucinol
-
2-Hydroxy-4,6-dimethoxybenzoic acid
-
Eaton's reagent (7.7% w/w phosphorus pentoxide in methanesulfonic acid)
-
Ice
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine phloroglucinol (1.26 g, 0.01 mol) and 2-hydroxy-4,6-dimethoxybenzoic acid (1.98 g, 0.01 mol).
-
Addition of Eaton's Reagent: To the flask, carefully add Eaton's reagent (20 mL) while stirring at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A yellow precipitate will form. Continue stirring until all the ice has melted. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60°C.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The resulting pure this compound is a yellow solid. Dry the final product under vacuum and record the final weight to calculate the percentage yield. Characterize the compound using melting point determination, NMR, IR, and mass spectrometry.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Extraction of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and potential biological activity of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone, a xanthone (B1684191) derivative. Due to the limited availability of specific data for this exact compound, this document presents an adapted protocol based on the extraction of structurally similar xanthones from plants of the Polygala genus.
Introduction
Data Presentation: Quantitative Analysis of Phenolic Content in Polygala Species
The following table summarizes the total phenolic content found in different Polygala species, providing an approximate measure of the abundance of these compounds in the plant material. It is important to note that these values represent the total phenolic content and not the specific yield of this compound.
| Plant Species | Plant Part | Extraction Method/Solvent | Total Phenolic Content | Reference |
| Polygala tenuifolia | Root | Methanol (B129727) | 49.96 mg GAE/g of dry matter | [1] |
| Polygala chinensis | - | Ethanolic extract | 88.2 mg GAE/g of extract | [1] |
| Polygala caudata | Root | Ultrasonic extraction with chloroform-methanol (98:2) | Recovery rates for nine xanthones ranged from 94.1% to 113.4% | [2] |
GAE: Gallic Acid Equivalents
Experimental Protocols
This section details an adapted methodology for the extraction and isolation of this compound from a plant source, presumed to be from a Polygala species based on the isolation of structurally related compounds.
1. Plant Material Collection and Preparation
-
Collection: Collect the roots of the selected Polygala species.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The plant material should be air-dried in the shade and then coarsely powdered using a mechanical grinder.
2. Extraction Procedure
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
3. Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Collect each fraction and evaporate the solvent under reduced pressure. The xanthones are expected to be concentrated in the ethyl acetate fraction.
-
4. Isolation and Purification
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (100-200 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing the target compound (as indicated by TLC).
-
Further purify the pooled fractions by column chromatography on Sephadex LH-20, eluting with methanol, to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, use a preparative HPLC system with a C18 column.
-
A suitable mobile phase would be a gradient of methanol and water.
-
Monitor the elution at a specific wavelength (e.g., 254 nm) to isolate the pure this compound.
-
5. Structure Elucidation
-
Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.
Mandatory Visualization
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Proposed Signaling Pathway for Anticancer Activity
While the specific signaling pathway for this compound has not been elucidated, many xanthones and other polyphenolic compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the modulation of the Akt/mTOR pathway, a key regulator of cell survival and proliferation.
Caption: Proposed apoptotic signaling pathway of this compound.
References
Application Notes and Protocols for the Purification of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a substituted xanthone (B1684191), a class of polyphenolic compounds with a variety of reported biological activities. The purification of this specific xanthone from a crude plant extract is a critical step for its further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).
Overview of the Purification Strategy
The purification process involves a multi-step approach designed to efficiently isolate the target compound from a complex mixture of plant secondary metabolites. The general workflow begins with the extraction of the powdered plant material, followed by a preliminary separation using silica (B1680970) gel column chromatography. The fractions enriched with the target compound are then subjected to a final purification step using reverse-phase HPLC.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Extraction of Xanthones from Plant Material
This protocol describes a general method for obtaining a crude extract enriched in xanthones.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (ACS grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100 g of the dried, powdered plant material in 500 mL of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Dry the crude extract completely under a high vacuum to remove any residual solvent.
Purification by Silica Gel Column Chromatography
This initial chromatographic step aims to separate the crude extract into fractions with varying polarities.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Crude extract
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.
-
Sample Loading: Dissolve the crude extract (e.g., 5 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel (e.g., 10 g). Dry the silica gel-adsorbed sample completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:
-
n-hexane:ethyl acetate (9:1, v/v)
-
n-hexane:ethyl acetate (7:3, v/v)
-
n-hexane:ethyl acetate (1:1, v/v)
-
n-hexane:ethyl acetate (3:7, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, v/v)
-
-
Fraction Collection and Analysis: Collect fractions of a consistent volume (e.g., 20 mL). Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1, v/v) and visualize the spots under a UV lamp at 254 nm.
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound (based on comparison with a standard, if available, or by subsequent analysis). Concentrate the pooled fractions under reduced pressure.
Final Purification by Reverse-Phase HPLC
The enriched fractions from column chromatography are subjected to RP-HPLC for final purification.
Materials:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Enriched fraction from column chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Milli-Q water
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase (e.g., 50% acetonitrile in water) and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50-80% B
-
25-30 min: 80% B
-
30-35 min: 80-50% B (re-equilibration)
-
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC system under the same conditions to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of the purified compound.
| Parameter | Value |
| Compound Name | This compound |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (t_R) | 15.8 min |
| Purity (by area %) | >98% |
Concluding Remarks
The described protocols provide a comprehensive guide for the purification of this compound. The specific chromatographic conditions may require optimization depending on the complexity of the crude extract and the specific instrumentation used. It is recommended to perform small-scale pilot experiments to fine-tune the separation parameters before scaling up the purification. The successful isolation of this xanthone will enable further biological and pharmacological investigations.
Application Note: HPLC Analysis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a polysubstituted xanthone (B1684191), a class of organic compounds known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of natural products, and pharmaceutical development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the separation of hydroxylated and methoxylated xanthone derivatives.
Principle
The method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will be retained on the C18 column and its elution will be controlled by the proportion of the organic solvent in the mobile phase. An acidic modifier is added to the mobile phase to ensure sharp peaks by suppressing the ionization of the hydroxyl groups. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophoric response.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid (analytical grade).
-
Standard: A reference standard of this compound of known purity.
-
Sample Preparation: Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient Program | 0-20 min, 50-90% B20-25 min, 90% B25-26 min, 90-50% B26-30 min, 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Presentation
Table 1: Summary of Typical HPLC Parameters for Xanthone Analysis
| Parameter | Value/Range | Reference |
| Column Type | Reversed-Phase C18 | [1][2][3] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with Acid Modifier | [1][2] |
| Flow Rate | 0.8 - 1.2 mL/min | [3] |
| Detection Wavelength | 240 - 350 nm (254 nm is common) | [2] |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation (Brief Overview)
For use in regulated environments, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the components in the reversed-phase HPLC separation process.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by HPLC. The method is based on established analytical principles for xanthones and can be readily implemented in a laboratory setting. For specific applications, optimization and validation of the method are recommended to ensure accurate and reliable results.
References
- 1. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts [mdpi.com]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in various plants and microorganisms, recognized for a wide range of pharmacological activities, including antioxidant effects.[1] The antioxidant properties of xanthones are attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the dibenzo-γ-pyrone scaffold, which enable them to scavenge free radicals and chelate metal ions.[1][2] 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a specific polymethoxylated xanthone (B1684191). The evaluation of its antioxidant potential is crucial for its development as a potential therapeutic agent against oxidative stress-related diseases.[1]
This document provides detailed protocols for commonly employed antioxidant assays—DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA)—to characterize the antioxidant profile of this compound.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of phenolic compounds like xanthones involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which makes it less reactive and less likely to propagate further radical reactions. The number and position of hydroxyl groups on the xanthone core are critical determinants of its antioxidant capacity.[3]
Caption: Antioxidant mechanism of xanthones against ROS.
Quantitative Data: Antioxidant Activity of Xanthone Derivatives
| Compound/Isolate | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| α-Mangostin | DPPH Scavenging | 183.95 | ~448 | [4] |
| Water-Soluble Mangosteen Extract | DPPH Scavenging | 54.57 | N/A | [4] |
| Prenylated Xanthone 1 | DPPH Scavenging | N/A | 19.64 | [5] |
| Prenylated Xanthone 6 | DPPH Scavenging | N/A | 66.88 | [5] |
| 1,3-dihydroxy-2,4-di(3-methyl-but-2-enyl)-xanten-9-one | Antioxidant Activity | 85 | ~203 | [6] |
Experimental Protocols
The following are detailed protocols for conducting key antioxidant assays. It is recommended to use a positive control, such as Ascorbic Acid, Trolox, or Quercetin, for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][7]
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Preparation of Sample Solutions: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to obtain various concentrations.
-
Assay:
-
In a 96-well plate, add 50 µL of the various concentrations of the xanthone solution to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[9]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Preparation of Sample Solutions: Prepare various concentrations of this compound in a suitable solvent.
-
Assay:
-
Add 20 µL of the sample solutions to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.[9]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[9][11]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.[12]
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the working solution to 37°C before use.
-
-
Preparation of Sample Solutions: Prepare various concentrations of this compound.
-
Assay:
-
Add 10 µL of the sample solution to a 96-well plate.
-
Add 220 µL of the FRAP working solution to each well.[13]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.[12]
-
Calculation: Create a standard curve using a known antioxidant like Trolox or FeSO₄. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity within a cellular environment, providing more biologically relevant data.[14]
Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Quercetin (as a standard)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture until confluent.[15]
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS or HBSS.
-
Add 50 µL of DCFH-DA probe solution to each well.
-
Add 50 µL of the various concentrations of this compound or Quercetin standard to the wells.[16]
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.[15]
-
Washing: Remove the treatment solution and wash the cells three times with PBS or HBSS.[16]
-
Radical Initiation and Measurement:
-
Calculation: Calculate the area under the curve (AUC) for both the control and sample wells. The CAA value is calculated as: CAA value = 100 - (AUC_sample / AUC_control) x 100. The results can be expressed as Quercetin Equivalents (QE).[15]
References
- 1. Xanthones as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Cytotoxicity Assays of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. This document outlines the principles of common cytotoxicity assays, presents detailed experimental protocols, and includes visualizations to aid in experimental design and data interpretation.
Introduction to this compound and Cytotoxicity
This compound is a xanthone (B1684191) derivative, a class of compounds known for a wide range of biological activities, including potential anticancer properties.[1] Evaluating the cytotoxicity of this compound is a critical first step in the drug discovery process to determine its therapeutic potential and to understand its mechanism of action. Cytotoxicity assays are essential tools to measure the degree to which a compound can cause cell damage or death.
Key Cytotoxicity Assays
Several assays can be employed to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of living cells.[2]
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][5][6] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[5][7]
-
Apoptosis Assays: These assays are used to determine if the compound induces programmed cell death (apoptosis). A common method is the Annexin V-FITC assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[8] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Cytotoxicity of Structurally Related Xanthones
| Compound | Cell Line | Assay | IC50 / LD50 (µM) |
| Garcinone E | DLD-1 (Colon Cancer) | MTT | 9.8 |
| HCT-116 (Colon Cancer) | MTT | 11.2 | |
| NCI-H187 (Small Cell Lung Cancer) | MTT | 10.1 | |
| MCF-7 (Breast Cancer) | MTT | 12.3 | |
| Morusignin I | CCRF-CEM (Leukemia) | Resazurin (B115843) | 7.15 |
| MDA-MB-231-BCRP (Breast Cancer) | Resazurin | 15.11 | |
| 8-Hydroxycudraxanthone G | CCRF-CEM (Leukemia) | Resazurin | 16.65 |
| HepG2 (Hepatocarcinoma) | Resazurin | 70.38 | |
| Cudraxanthone I | MDA-MB-231-BCRP (Breast Cancer) | Resazurin | 2.78 |
| U87MG (Glioblastoma) | Resazurin | 22.49 |
Table 1: Cytotoxicity data for xanthone compounds structurally related to this compound. Data for Garcinone E is presented as LD50 values from an MTT assay[9], while data for Morusignin I, 8-Hydroxycudraxanthone G, and Cudraxanthone I are IC50 values from a resazurin reduction assay[10].
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from established methods for assessing the cytotoxicity of xanthone derivatives.[2][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2][9] c. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2] c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.[9] d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][9]
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2][9] b. Incubate the plate for an additional 3-4 hours at 37°C.[2][9]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][9] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][9]
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[9]
LDH Cytotoxicity Assay Protocol
This protocol provides a method for quantifying cell lysis based on LDH release.[4][5][6]
Materials:
-
Cells treated with this compound in a 96-well plate
-
LDH Assay Kit (commercially available) or individual reagents (LDH substrate mix, assay buffer, stop solution)[6][7]
-
Lysis buffer (e.g., 10X Lysis Buffer provided in kits)[6]
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Controls: In separate wells, prepare:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer for 45 minutes before proceeding.[7]
-
Background control: Culture medium alone.
-
-
Sample Collection: a. Following treatment with this compound, centrifuge the 96-well plate at 600 g for 10 minutes (optional, but recommended).[7] b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[6] c. Incubate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction and Measure Absorbance: a. Add 50 µL of stop solution to each well.[6] b. Gently tap the plate to mix. c. Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[6]
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Apoptosis Assay Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells.[8]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. After treatment, collect both adherent and floating cells. b. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. The cell population will be separated into four quadrants:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
Visualizations
Workflow for cytotoxicity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cellbiologics.com [cellbiologics.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Apoptotic effect and cell arrest of deoxyshikonin in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthones as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of xanthones as a class of enzyme inhibitors, offering valuable insights for researchers and professionals in drug discovery and development. While specific data for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is not currently available in the public domain, this guide leverages data from structurally similar xanthone (B1684191) derivatives to illustrate their potential as modulators of enzyme activity.
Introduction
Xanthones are a class of polyphenolic compounds with a characteristic tricyclic xanthen-9-one scaffold. Found in various plant families, fungi, and lichens, these compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A key aspect of their therapeutic potential lies in their ability to inhibit the activity of various enzymes, thereby modulating critical biological pathways. This document outlines the enzyme inhibitory activities of several xanthone derivatives, provides a detailed protocol for a common enzyme inhibition assay, and visualizes key experimental and biological pathways.
Data Presentation: Enzyme Inhibition by Xanthone Derivatives
The following tables summarize the inhibitory activities of various xanthone derivatives against key enzymes. This data is crucial for understanding the structure-activity relationships (SAR) of xanthones and for guiding the design of novel, potent, and selective enzyme inhibitors.
Table 1: Inhibition of Xanthine (B1682287) Oxidase by Various Compounds
| Compound | IC50 (µM) | Source |
| Naringin octanoate | 110.35 | [1] |
| Naringin decanoate | 117.51 | [1] |
| Hesperidin decanoate | 198.96 | [1] |
| Allopurinol (B61711) (Standard) | 7.4 - 14.67 | [1][2] |
| Costinone A | 90.3 ± 0.06 | [2] |
| Costinone B | 179.6 ± 0.04 | [2] |
| Caffeic acid | 53.45 - 85.3 | [3] |
| Quercetin | 2.74 - 6.45 | [4] |
Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Mangosteen Xanthones
| Xanthone Derivative | Target Enzyme | IC50 / EC50 (µM) | Source |
| α-Mangostin | CDK2/CyclinE1 | 19.89 | [5] |
| γ-Mangostin | CDK2/CyclinE1 | 14.15 | [5] |
| Garcinone D | CDK2/CyclinE1 | 28.23 | [5] |
| α-Mangostin | MDA-MB-231 cell viability | 20.69 | [5] |
| γ-Mangostin | MDA-MB-231 cell viability | 16.38 | [5] |
| Gartanin | MDA-MB-231 cell viability | 17.09 | [5] |
| α-Mangostin | 22Rv1 cell viability | 19.52 | [5] |
| Garcinone C | 22Rv1 cell viability | 22.62 | [5] |
| β-Mangostin | 22Rv1 cell viability | 27.06 | [5] |
Table 3: Inhibition of Cytochrome P450 Isoforms by Xanthone Derivatives
| Xanthone Derivative/Extract | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
| Mangosteen Extract | CYP2C9 | - | Competitive | |
| Mangosteen Extract | CYP3A4 | - | Linear-mixed | |
| Mangosteen Extract | CYP1A2 | - | Linear-mixed | |
| HM-1 | Cyp1a2 | 34.99 | - | [6] |
| HM-1 | Cyp2c6 | 246.37 | - | [6] |
| Licoisoflavone B | CYP2C8 | 7.4 ± 1.1 | Competitive | [7] |
| Licoisoflavone B | CYP2C9 | 4.9 ± 0.4 | Mixed-type | [7] |
| Licoisoflavone B | CYP2B6 | 16.0 ± 3.9 | Irreversible & Reversible | [7] |
| 4-chloro-imidazolylmethyl xanthone | CYP11B2 | Low nanomolar | - | [8] |
| 4-chloro-imidazolylmethyl xanthone | CYP11B1 | Sub-nanomolar | - | [8] |
Experimental Protocols
This section provides a detailed methodology for a common enzyme inhibition assay.
Protocol: Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of a test compound on xanthine oxidase activity by measuring the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Test Compound (e.g., a xanthone derivative)
-
Allopurinol (positive control)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and allopurinol in DMSO.
-
Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
Prepare a solution of xanthine oxidase in ice-cold potassium phosphate buffer.
-
Prepare a solution of xanthine in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of the test compound solution at various concentrations.
-
35 µL of 70 mM phosphate buffer (pH 7.5).
-
30 µL of xanthine oxidase solution (e.g., 0.01 units/mL).
-
-
Include control wells:
-
Negative Control: 50 µL of buffer instead of the test compound.
-
Positive Control: 50 µL of allopurinol solution.
-
Blank: All reagents except the enzyme (add buffer instead).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding 60 µL of the xanthine substrate solution (e.g., 150 µM) to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Diagram 1: General Workflow for Enzyme Inhibitor Screening
Caption: A general workflow for the screening, identification, and optimization of enzyme inhibitors.
Diagram 2: Simplified CDK4/Cyclin D-Rb Signaling Pathway
References
- 1. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of cytochromes P450 with xanthone-based molecules: from aromatase to aldosterone synthase and steroid 11β-hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioactivity Assessment of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific bioactivity data for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is not extensively available in peer-reviewed literature. The following protocols and data are based on established methodologies for assessing the bioactivity of xanthone (B1684191) derivatives with similar structural features. The quantitative data presented is derived from studies on structurally related xanthone compounds and should be considered representative for assay validation and comparison purposes.
Introduction
Xanthones are a class of polyphenolic compounds found in various plant families and fungi. They possess a characteristic tricyclic xanthen-9-one core structure, which can be variously substituted with hydroxyl, methoxy, and prenyl groups. These substitutions significantly influence their biological activities. Many xanthone derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. This document provides detailed experimental protocols to investigate the potential bioactivities of this compound.
Data Presentation: Bioactivity of Representative Xanthone Derivatives
The following tables summarize quantitative data for various xanthone derivatives, illustrating the typical range of activities observed for this class of compounds. This data can serve as a benchmark for evaluating the bioactivity of this compound.
Table 1: Anticancer Activity of Representative Xanthone Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Citation |
| 1,6-dihydroxyxanthone | WiDr | MTT | > 1,3-dihydroxyxanthone | [1] |
| 3,6-dihydroxyxanthone | WiDr | MTT | > 1,3-dihydroxyxanthone | [1] |
| 1,3-dihydroxyxanthone | WiDr | MTT | - | [1] |
| 3,4-dihydroxyxanthone | WiDr | MTT | - | [1] |
| 3,4,6-trihydroxyxanthone | WiDr | MTT | > 1,5,6-trihydroxyxanthone | [1] |
| 1,5,6-trihydroxyxanthone | WiDr | MTT | > 1,3,8-trihydroxyxanthone | [1] |
| 1,3,8-trihydroxyxanthone | WiDr | MTT | > 1,3,6-trihydroxyxanthone | [1] |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 | MTT | 9.18 | [2] |
| Paeciloxanthone | HepG2 | MTT | 3.33 | [3] |
| Schomburgones A and B | HepG2, MCF-7, HT-29, HeLa S-3, KB | MTT | 45.05–69.22 | [3] |
Table 2: Antioxidant Activity of Representative Xanthone Derivatives
| Compound | Assay | IC50 (µM) | Citation |
| 1,3,8-trihydroxyxanthone | DPPH | - | [1] |
| 1,6-dihydroxyxanthone | DPPH | 349 ± 68 | [1] |
| 1,5,6-trihydroxyxanthone | DPPH | - | [1] |
| Butylated hydroxytoluene (BHT) | DPPH | 40 ± 4 | [1] |
Table 3: Anti-inflammatory Activity of Representative Xanthone Derivatives
| Compound | Cell Line | Assay | Effect | Citation |
| 3,4-dihydroxy-2-methoxyxanthone | RAW 264.7 | NO Production | Significant inhibition at 10 µM | [4] |
| 1,3,5,6-tetrahydroxyxanthone | RAW 264.7 | NO Production | Significant inhibition at 10 µM | [4] |
| 1,3,6,7-tetrahydroxyxanthone | RAW 264.7 | NO Production | Significant inhibition at 10 µM | [4] |
| 1,7-dihydroxy-3,4-dimethoxyxanthone | RAW 264.7 | TLR4/NF-κB Signaling | Inhibition | [5] |
| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 and BV2 | NO, PGE2, IL-6, TNF-α | IC50 for NO: 5.77 ± 0.66 µM | [6] |
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring cell viability.[7][8][9][10][11]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[1][12][13][14][15]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol (B129727) or ethanol)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in methanol or ethanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of the compound dilutions to 100 µL of DPPH solution. Include a blank (solvent only) and a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 or EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19][20]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well flat-bottom microplates
-
Microplate reader (540 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the NaNO2 solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Visualization of Protocols and Pathways
Experimental Workflows
Caption: General workflow for screening the bioactivity of this compound.
Signaling Pathway
Caption: Postulated inhibitory effect on the NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-dihydroxy-2,4,6-trimethoxyxanthone is a polyphenolic compound belonging to the xanthone (B1684191) class of natural products. Xanthones are known for their diverse pharmacological activities, making them a subject of significant interest in drug discovery. This document provides an overview of the potential applications of this compound in anticancer, anti-inflammatory, and antimicrobial research, along with detailed protocols for its evaluation. While specific experimental data for this particular xanthone is limited in publicly available literature, the information presented herein is based on the activities of structurally similar xanthone derivatives and provides a foundational guide for researchers.
Potential Therapeutic Applications
Anticancer Activity
Xanthone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that are dysregulated in cancer cells.
Quantitative Data for Structurally Similar Xanthone Derivatives:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various xanthone derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 9.18 | |
| 1-Hydroxy-2,3,5-trimethoxy-xanthone | Various | Not specified | |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 | [1] |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 209 ± 4 | [1] |
| 1,5,6-Trihydroxyxanthone | HeLa (Cervical Cancer) | 241 ± 13 | [1] |
| 3-Hydroxyxanthone | T47D (Breast Cancer) | 100.19 | [2] |
| 1,3-Dihydroxyxanthone | T47D (Breast Cancer) | 137.24 | [2] |
| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | 121.89 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Xanthones have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways.
Quantitative Data for Structurally Similar Xanthone Derivatives:
The following table presents the IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various xanthone derivatives in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Xanthone Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | 5.77 ± 0.66 | [3] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 | 11.93 ± 2.90 | [3] |
| 3,4-Dihydroxy-2-methoxyxanthone | RAW 264.7 | Significant inhibition at 10 µM | |
| 1,3,5,6-Tetrahydroxyxanthone | RAW 264.7 | Significant inhibition at 10 µM | |
| 1,3,6,7-Tetrahydroxyxanthone | RAW 264.7 | Significant inhibition at 10 µM |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Xanthones have demonstrated activity against a range of bacteria, including drug-resistant strains.
Quantitative Data for Structurally Similar Xanthone Derivatives:
The following table lists the Minimum Inhibitory Concentration (MIC) values for various xanthone derivatives against different bacterial strains.
| Xanthone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3-dihydroxy-,2',2'-dimethylpyrano-(5,6)-xanthone | Gram-positive bacteria | 8-32 | [4][5] |
| Rubraxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.31-1.25 | |
| Alpha-mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.57-12.5 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. To investigate the induction of apoptosis, the expression levels of key apoptotic proteins such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved caspases (executioner proteins) are analyzed.
Protocol:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways
Apoptosis Induction Pathway
Many xanthones induce apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
NF-κB and MAPK Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and data presented in these application notes, derived from studies on structurally related compounds, provide a robust framework for initiating research into its anticancer, anti-inflammatory, and antimicrobial properties. Further investigation is warranted to elucidate the specific mechanisms and quantitative biological activities of this particular xanthone derivative.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcea.org [ijcea.org]
- 3. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Antioxidant and Antibacterial Properties of 1,3-Dihydroxy-,2', 2'-Dimethylpyrano-(5,6)-Xanthone from Streptomyces sp. SU84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing the xanthone (B1684191) core of this compound?
A1: The most prevalent and effective method for constructing the xanthone scaffold is the acid-catalyzed condensation of a substituted phenol (B47542) with a salicylic (B10762653) acid derivative. A widely used and efficient reagent for this transformation is Eaton's reagent, which is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H).[1][2][3] This reagent acts as both a condensing agent and a solvent.
Q2: What are the recommended starting materials for the synthesis of this compound?
A2: Based on the structure of the target molecule, a plausible synthetic route involves the condensation of 1,3,5-trimethoxybenzene (B48636) (the phenol component) and 2,6-dihydroxybenzoic acid (the salicylic acid component). The electron-rich nature of 1,3,5-trimethoxybenzene makes it an excellent substrate for this type of electrophilic aromatic substitution reaction.[1]
Q3: What are the typical reaction conditions for a xanthone synthesis using Eaton's reagent?
A3: Generally, the reaction is carried out by heating a mixture of the phenol and the salicylic acid derivative in Eaton's reagent. A representative procedure for a similar synthesis suggests a reaction temperature of 80°C for 1.5 to 3 hours .[1][4] The ratio of the salicylic acid derivative to the phenol is often around 1.5 equivalents to 1 equivalent, respectively.[1]
Q4: I am observing the formation of a significant amount of a benzophenone (B1666685) intermediate. Is this normal and how can I promote cyclization to the xanthone?
A4: The formation of a benzophenone intermediate is a known possibility in xanthone synthesis, especially with less reactive substrates.[3] Eaton's reagent typically facilitates both the initial Friedel-Crafts acylation to form the benzophenone and the subsequent intramolecular cyclization to the xanthone. If the benzophenone is the major product, you can try increasing the reaction time or temperature to promote the final ring closure. In some cases, the isolated benzophenone can be cyclized in a separate step under different conditions, such as thermolysis in water at high temperatures.
Q5: What are the best practices for purifying this compound?
A5: Purification of poly-oxygenated xanthones can be challenging due to their polarity and potential for multiple hydroxyl and methoxy (B1213986) group interactions. The typical workup involves pouring the reaction mixture into ice-water to precipitate the crude product.[1] Subsequent purification is often achieved by column chromatography on silica (B1680970) gel. A solvent system with a gradient of increasing polarity, such as hexane/ethyl acetate (B1210297), is commonly employed. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or poor quality Eaton's reagent. 2. Insufficient reaction temperature or time. 3. Deactivated starting materials. 4. Moisture in the reaction. | 1. Prepare fresh Eaton's reagent (P₂O₅ in CH₃SO₃H). 2. Increase the reaction temperature to 80-100°C and monitor the reaction by TLC for a longer duration (up to 6 hours). 3. Ensure the purity of 1,3,5-trimethoxybenzene and 2,6-dihydroxybenzoic acid. 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature to 60-70°C. 2. Carefully control the stoichiometry, typically using a slight excess of the salicylic acid derivative (1.2-1.5 eq). 3. Purify starting materials before use. |
| Product is Difficult to Purify | 1. Co-elution of the product with the benzophenone intermediate or other impurities. 2. Streaking on TLC plates. | 1. Utilize a different solvent system for column chromatography (e.g., dichloromethane/methanol). Consider using a different stationary phase like alumina. 2. Add a small amount of acetic acid to the eluent to suppress the ionization of phenolic hydroxyl groups, which can reduce streaking. |
| Incomplete Consumption of Starting Materials | 1. Insufficient amount of Eaton's reagent. 2. Reaction time is too short. | 1. Increase the amount of Eaton's reagent used. 2. Extend the reaction time and monitor closely by TLC until the starting material is consumed. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a representative protocol adapted from the synthesis of a structurally similar xanthone and should be optimized for the specific target molecule.[1]
Materials:
-
1,3,5-Trimethoxybenzene
-
2,6-Dihydroxybenzoic acid
-
Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 1,3,5-trimethoxybenzene (1.0 eq) and 2,6-dihydroxybenzoic acid (1.5 eq).
-
Carefully add Eaton's reagent (approximately 10 mL per gram of 1,3,5-trimethoxybenzene) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 1.5 to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A precipitate should form. Continue stirring until all the ice has melted.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
Dissolve the crude product in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data Summary (Representative)
| Parameter | Value | Reference |
| Reactant Ratio | 1.5 eq 2,6-Dihydroxybenzoic acid / 1.0 eq 1,3,5-Trimethoxybenzene | [1] |
| Reaction Temperature | 80°C | [1][4] |
| Reaction Time | 1.5 - 3 hours | [1][4] |
| Yield (Analogous Rxn) | 67% (for 1,3-dihydroxyxanthone) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Proposed reaction mechanism for xanthone synthesis.
References
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Xanthone Isomers
Welcome to our Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of xanthone (B1684191) isomers. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific issues you might encounter during the HPLC separation of xanthone isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Xanthone Isomers
Question: My xanthone isomers are not separating well and are appearing as overlapping peaks or a single broad peak. What steps can I take to improve resolution?
Answer: Poor resolution is a frequent challenge when separating structurally similar isomers. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good resolution.[1]
-
Adjust the Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and often improves separation.[1]
-
Change the Organic Modifier: Switching between methanol (B129727) and acetonitrile can alter the selectivity of the separation due to their different solvent properties.[1]
-
Modify the Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of xanthone isomers, which in turn influences their retention and separation.[1][2][3][4][5] For ionizable compounds, adjusting the pH can be a crucial step.[1] It is generally recommended to use a mobile phase pH that is at least one unit away from the pKa values of the analytes.[4]
-
-
Evaluate the Stationary Phase: The choice of the HPLC column is fundamental for a successful separation.
-
Column Chemistry: C18 columns are widely used for the separation of xanthones.[1] However, if a standard C18 column does not provide adequate resolution, consider trying a column with a different selectivity, such as a phenyl or pentafluorophenyl (PFP) stationary phase, which can offer different interactions with the aromatic xanthone core.[6]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can increase efficiency and resolution. A longer column can also improve separation, but will lead to longer run times and higher backpressure.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by providing more time for the isomers to interact with the stationary phase.[1] However, be aware that excessively low flow rates can lead to band broadening.[7]
-
Control the Temperature: Operating the column at a consistent, slightly elevated temperature can sometimes enhance peak shape and resolution. It is crucial to use a column oven to prevent fluctuations in retention times.[1]
Issue 2: Tailing or Fronting Peaks for Xanthone Analytes
Question: My xanthone isomer peaks are asymmetrical, with significant tailing or fronting. What is the cause, and how can I correct this?
Answer: Asymmetrical peaks can compromise the accuracy of quantification. Here are the common causes and solutions:
-
Secondary Interactions: Peak tailing can result from strong interactions between the analyte and active silanol (B1196071) groups on the silica-based stationary phase.
-
Solution: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[1] Using a modern, high-purity, end-capped column can also minimize these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the sample concentration.
-
-
Column Degradation: A worn-out or contaminated column can result in poor peak shape.
-
Solution: Attempt to flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
-
Incompatibility of Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Fluctuating Retention Times for Xanthone Isomers
Question: The retention times for my xanthone isomers are not consistent between injections. What could be causing this variability?
Answer: Inconsistent retention times can affect the reliability of your results. The most common causes and their solutions are:
-
Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting an analytical run can lead to drifting retention times, especially in the initial injections.
-
Solution: Ensure the column is properly equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.
-
Solution: Ensure accurate and consistent measurement of mobile phase components. Prepare fresh mobile phase daily and degas it properly to avoid bubble formation in the pump.
-
-
Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate.[1]
-
Solution: Check for leaks and consult your instrument's manual for maintenance and troubleshooting procedures.
-
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating new xanthone isomers?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] Adding a small amount of acid, such as 0.1% formic acid, can help to improve peak shape.[1] It is often beneficial to start with a gradient elution to determine the approximate solvent strength required to elute your compounds. You can then switch to an isocratic method for optimization if the isomers elute close to each other.[1]
Q2: How do I choose between isocratic and gradient elution for xanthone isomer separation?
A2: The choice depends on the complexity of your sample and your separation goals.
-
Isocratic Elution: This method uses a constant mobile phase composition and is generally simpler and more robust. It is ideal for separating a few closely related isomers once the optimal mobile phase composition has been determined.[8]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. Gradient elution is useful for separating complex mixtures of xanthones with a wide range of polarities or for initial method development to screen for a suitable solvent composition.[9][10][11][12][13]
Q3: What are the key considerations for the chiral separation of xanthone enantiomers?
A3: The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP).[14][15][16][17]
-
Column Selection: Various types of CSPs are available, and the selection will depend on the specific structure of your xanthone enantiomers. It may be necessary to screen several different chiral columns to find one that provides adequate separation.
-
Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases can be used for chiral separations. The choice will depend on the CSP and the solubility of the analytes.
Q4: How can I confirm the identity of the separated xanthone isomers?
A4: While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is necessary to couple the HPLC system to a mass spectrometer (LC-MS).[1] Mass spectrometry provides mass-to-charge ratio information, which, especially when combined with fragmentation data, can help in identifying individual isomers.[1]
Data Presentation
Table 1: HPLC Method Parameters for Xanthone Isomer Separation
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Try different C18 phases, Phenyl, PFP; smaller particle sizes |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Vary organic modifier ratio; switch organic modifier; adjust pH |
| Elution Mode | Gradient: 5-95% Acetonitrile in 30 min | Optimize gradient slope and time; switch to isocratic for simple mixtures |
| Flow Rate | 1.0 mL/min | Decrease to improve resolution; increase to shorten run time |
| Column Temperature | 25-35 °C | Optimize for best peak shape and resolution; maintain consistency |
| Detection | UV at ~245, 280, or 320 nm | Select wavelength of maximum absorbance for the xanthones of interest |
| Injection Volume | 10-20 µL | Reduce if peak fronting or broadening occurs |
Table 2: Quantitative Data from a Validated HPLC Method for α-Mangostin, γ-Mangostin, and Gartanin [18]
| Analyte | Retention Time (min) | Linearity (R²) | Recovery (%) |
| γ-Mangostin | 4.707 | 0.999 | 102.31 |
| Gartanin | 5.290 | 0.999 | 101.48 |
| α-Mangostin | 5.801 | 0.999 | 100.32 |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Xanthone Analysis
This protocol provides a general starting point for the separation of xanthone derivatives.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50-80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80-50% B (linear gradient)
-
31-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.
Protocol 2: Isocratic HPLC Method for the Separation of Xanthone and 3-Methoxyxanthone (B1606244) [8][19]
This protocol is suitable for the separation of less complex mixtures of xanthone isomers.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detector at 237 nm.
-
Run Time: 7 minutes.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: A general experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. welch-us.com [welch-us.com]
- 7. youtube.com [youtube.com]
- 8. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
solubility issues of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3,8-Dihydroxy-2,4,6-trimethoxyxanthone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like most xanthones, is a polyphenolic compound characterized by poor aqueous solubility.[1][2] These compounds are generally hydrophobic and will not readily dissolve in aqueous buffers or cell culture media.[3] Organic solvents are necessary to create stock solutions for use in biological assays.
Q2: Which solvents are recommended for dissolving this compound?
A2: For initial solubilization and the creation of high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[4][5] Other organic solvents such as ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and N,N-dimethylformamide (DMF) can also be effective.[6] It is advisable to perform a small-scale solubility test to determine the optimal solvent for your specific batch of the compound.[6]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds dissolved in DMSO.[3][5] The key is to minimize the time the compound is at a high concentration in the aqueous environment before it can interact with assay components that may help maintain its solubility (like proteins or lipids).[5] A recommended technique is to add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring.[6] It is also crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5][6]
Q4: What is a typical starting concentration for a stock solution of this compound in DMSO?
A4: For in vitro assays, stock solutions are often prepared at concentrations ranging from 10 to 30 mM in DMSO.[4][5] However, the optimal concentration will depend on the specific solubility of your compound and the required final concentration in your assay. It is always best to start with a small amount of compound to test solubility at your desired stock concentration.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for my assays?
A5: Yes, several strategies can be employed to enhance the apparent solubility of hydrophobic compounds in aqueous media. These include the use of co-solvents (like ethanol), surfactants (such as Tween-20), or formulating the compound into nanoemulsions or nanomicelles.[1][3] For cell-based assays, the presence of serum or albumin in the culture medium can also help to keep the compound in solution.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO to create a stock solution. | The desired concentration is too high for the compound's solubility in DMSO. | Try lowering the stock concentration. If undissolved particles remain, gentle warming or sonication in a water bath for 5-10 minutes can aid dissolution.[6] |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | Perform the dilution by adding the DMSO stock slowly to the aqueous buffer while vortexing to facilitate rapid mixing and dispersion.[6] Consider performing an intermediate dilution step in a mixed solvent system before the final dilution into the assay buffer. |
| Assay results are inconsistent or not reproducible. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | Visually inspect your assay plates for any signs of precipitation. Consider reducing the final concentration of the compound. Ensure a vehicle control (assay medium with the same final percentage of DMSO) is included in all experiments.[6] |
| Observed cellular toxicity or unexpected biological effects. | The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high in the final assay volume. | Ensure the final solvent concentration is kept to a minimum, typically at or below 0.5% for most cell lines.[6] Always run a vehicle control to account for any effects of the solvent itself. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution and Working Dilutions
This protocol provides a general methodology for dissolving this compound and preparing it for an in vitro assay.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
Procedure:
-
Weigh the Compound: Accurately weigh 1 mg of this compound and place it into a sterile vial.
-
Calculate Solvent Volume: The molecular weight of this compound (C₁₆H₁₄O₇) is approximately 318.28 g/mol . To make a 10 mM stock solution with 1 mg of the compound, the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 318.28 g/mol ) / 0.010 mol/L = 0.000314 L or 314 µL.
-
-
Dissolution of Stock Solution:
-
Add the calculated volume (314 µL) of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the vial in a water bath for 5-10 minutes.[6]
-
-
Storage of Stock Solution: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect the solution from light.
-
Preparation of Working Solution:
-
For most assays, an intermediate dilution step is recommended. For example, to get a 100 µM working solution, you could dilute the 10 mM stock 1:100 in your assay buffer.
-
Crucially, to avoid precipitation, add the DMSO stock solution dropwise to the assay buffer while continuously vortexing or stirring. [6]
-
Ensure the final concentration of DMSO in your assay is at a non-toxic level (e.g., for a final assay volume of 1 mL and a final compound concentration of 10 µM, you would add 1 µL of the 10 mM stock, resulting in a final DMSO concentration of 0.1%).
-
Always include a vehicle control containing the same final concentration of DMSO in your experimental setup.
-
Visualization of Signaling Pathways and Workflows
Xanthone derivatives have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[7][8][9]
Caption: Workflow for preparing and using a test compound in experiments.
Caption: Potential modulation of NF-κB and MAPK signaling by xanthones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Xanthone Derivatives in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of xanthone (B1684191) compounds in solution, with a focus on providing a framework for compounds like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone where specific stability data may not be readily available. The information provided is based on the general stability of xanthones and related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: I am dissolving a novel xanthone, this compound, in solution and notice a color change over time. What could be the cause?
A1: Color change in a solution containing a phenolic compound like a xanthone is often an indicator of degradation. The most common causes are:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This process can lead to the formation of colored quinone-type structures.
-
pH-related changes: The stability of xanthones can be pH-dependent. In alkaline conditions, deprotonation of the hydroxyl groups can make the molecule more susceptible to oxidation.
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions.[1]
Troubleshooting:
-
Prepare solutions fresh and use them immediately.
-
If storage is necessary, store solutions at a low temperature (e.g., 4°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.[1]
-
Use amber vials or wrap containers in aluminum foil to protect from light.
-
Buffer the solution to an optimal pH, which you may need to determine experimentally.
Q2: I am seeing new, smaller peaks appear in the HPLC chromatogram of my xanthone solution after a few days of storage. What do these represent?
A2: The appearance of new peaks, typically with different retention times from your parent compound, strongly suggests the formation of degradation products. A well-designed stability-indicating HPLC method should be able to separate the parent xanthone from its potential degradants.[1]
Troubleshooting:
-
Peak Identification: If you have the analytical capability, try to identify these new peaks using mass spectrometry (LC-MS) to understand the degradation pathway.
-
Forced Degradation: To proactively identify potential degradation products, you can perform a forced degradation study.[1] This involves subjecting your xanthone solution to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.
Q3: What are the key factors I need to consider when developing a stability-indicating HPLC method for a xanthone?
A3: A robust, stability-indicating HPLC method is crucial for accurately assessing the stability of your compound. Key considerations include:
-
Column Chemistry: A reversed-phase C18 column is a common and effective choice for separating xanthones and their degradation products.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid to improve peak shape) and an organic solvent (like methanol (B129727) or acetonitrile) is typically required to achieve good separation.
-
Detector: A UV-Vis detector is commonly used for xanthones, as they typically have strong UV absorbance. A photodiode array (PDA) detector is even better as it can provide spectral information for peak purity assessment.
-
Validation: The method should be validated to ensure it is accurate, precise, linear, and specific for your xanthone in the presence of its degradants.
Troubleshooting Guide: Common Issues in Xanthone Stability Studies
| Issue | Potential Cause | Recommended Action |
| Low solubility of the xanthone in aqueous solutions. | Xanthones are often hydrophobic and have limited water solubility.[2] | * Consider using co-solvents such as ethanol, methanol, or DMSO. * Explore formulation strategies like complexation or nanoencapsulation to improve solubility.[3][4] |
| Precipitation of the compound from solution over time. | This could be due to temperature changes affecting solubility or slow crystallization. | * Ensure the storage temperature remains constant. * Determine the solubility of your compound at different temperatures to avoid supersaturation.[2] |
| Inconsistent results in stability studies. | This can arise from variations in sample preparation, analytical method performance, or storage conditions. | * Ensure your HPLC method is fully validated and robust.[1] * Use calibrated equipment for all measurements. * Maintain strict control over storage conditions (temperature and humidity). |
| Loss of compound due to adsorption to container surfaces. | Hydrophobic compounds can sometimes adsorb to plastic or glass surfaces. | * Consider using silanized glass vials to minimize adsorption. * Perform recovery studies to quantify any loss to the container. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of a new chemical entity and to develop a stability-indicating analytical method.[1]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the xanthone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M hydrochloric acid. Incubate at room temperature or elevate to 50-60°C.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M sodium hydroxide. Incubate at room temperature or elevate to 50-60°C.[1]
-
Oxidation: Treat the stock solution with an oxidizing agent like 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).[1]
-
Photostability: Expose the solid compound or a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. Aim for 5-20% degradation of the active substance.
| Stress Condition | Typical Reagent/Condition | Incubation Temperature |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | Room Temperature or 50-60°C |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | Room Temperature or 50-60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | Dry Heat | >40°C |
| Photodegradation | ICH-compliant light source | As per ICH Q1B |
Protocol 2: Long-Term Stability Testing
Long-term stability studies are performed to determine the shelf-life and appropriate storage conditions for a drug substance or product.[5][6][7]
Objective: To evaluate the stability of this compound in a specific solvent and container system over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of the xanthone solution in the final intended container-closure system.
-
Storage Conditions: Place the samples in stability chambers under controlled long-term storage conditions. According to ICH guidelines, this is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6]
-
Testing Frequency: Test the samples at predetermined time intervals. A typical schedule for a product with a proposed shelf-life of at least 12 months is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7]
-
Analytical Tests: At each time point, analyze the samples for key stability attributes, which may include:
-
Appearance (color, clarity, precipitation)
-
Assay of the active substance (e.g., by HPLC)
-
Quantification of degradation products
-
pH
-
-
Data Evaluation: Evaluate the data over time to establish a stability profile and determine a shelf-life.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. japsonline.com [japsonline.com]
avoiding degradation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone during extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction critical?
A1: this compound is a xanthone (B1684191), a class of phenolic compounds known for a multitude of beneficial properties, including antioxidant and anti-inflammatory activities.[1][2] The stability of this molecule is critical because degradation during extraction can lead to a loss of its biological activity and the formation of unknown impurities.[3][4] Preserving the compound's structural integrity is essential for accurate downstream analysis and for maintaining its therapeutic potential in pharmaceutical applications.
Q2: What are the primary factors that cause the degradation of this xanthone during extraction?
A2: As a phenolic compound, this compound is susceptible to degradation from several factors.[3] The most significant are:
-
Temperature: High temperatures can accelerate extraction but also promote thermal degradation and oxidation.[5][6]
-
Light: Xanthones can be photosensitive, and exposure to UV or even ambient light can induce photodegradation.[1][5][7]
-
Oxygen: The presence of oxygen, especially when combined with high heat or light, can lead to oxidative degradation of the phenolic hydroxyl groups.[3][5]
-
pH: Extreme pH levels can cause degradation. Polyphenols are often unstable and can degrade in alkaline (high pH) conditions.[8] While slightly acidic conditions can be favorable, strong acids may also be destructive.[9][10]
-
Enzymes: Naturally occurring enzymes within the plant matrix, such as polyphenol oxidases and peroxidases, can degrade the compound once the plant cells are ruptured during preparation.[6]
Q3: Which solvents are recommended for extracting this compound?
A3: The choice of solvent is crucial for both yield and stability. Solvents with moderate polarity are generally most effective for xanthones.
-
Ethanol (B145695) and Acetone: These solvents have shown excellent results for extracting xanthones.[2] Acetone has been reported to produce the highest total xanthone yield in some studies.[2][11]
-
Ethanol-Water Mixtures: Aqueous ethanol solutions (e.g., 50-80% ethanol) are highly effective as they can extract a broad range of bioactive compounds and are relatively safe.[11][12][13] A 71% ethanol concentration was found to be optimal in one microwave-assisted extraction study for antioxidant-rich xanthones.[14]
-
Methanol: While an effective solvent, its toxicity is a concern for applications in drug development.[15]
-
Ethyl Acetate: This solvent has also been shown to be effective for extracting xanthones.[11][12]
Q4: What is the ideal temperature range for extraction?
A4: The optimal temperature is a balance between extraction efficiency and compound stability.
-
Conventional Methods (Maceration, Soxhlet): For many phenolic compounds, extraction temperatures between 60–80 °C yield the highest content.[6] However, degradation can occur at these temperatures, especially with prolonged exposure.[5] Performing extractions at room temperature (around 25 °C) is a safer approach to minimize thermal degradation, though it may require longer extraction times.[5]
-
Modern Methods (Subcritical Water, MAE): Advanced techniques can operate at higher temperatures under controlled conditions. Subcritical water extraction has been used successfully at temperatures up to 180°C, as the absence of air and light in the system minimizes degradation.[16][17] This method increases the solubility of xanthones, leading to significantly higher yields compared to lower temperatures.[16][17]
Q5: How can I prevent oxidation during the extraction process?
A5: Preventing oxidation is critical for preserving the integrity of the dihydroxy-substituted xanthone. Key strategies include:
-
Use of an Inert Atmosphere: Purging the extraction vessel and solvent with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative reactions.[5]
-
Degassing Solvents: Solvents can be degassed prior to use through methods like sonication or vacuum filtration to remove dissolved oxygen.
-
Adding Antioxidants: Small amounts of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to the extraction solvent to protect the target compound.[18]
-
Prompt Processing: Minimizing the time between grinding the plant material and completing the extraction reduces the exposure time to atmospheric oxygen.
Q6: How does pH affect the stability and yield of the xanthone?
A6: The pH of the extraction medium significantly influences both the stability and the extraction efficiency of phenolic compounds. Polyphenols are typically more stable in slightly acidic conditions and can degrade under alkaline conditions.[8] For related compounds like anthocyanins, an extraction pH between 3.0 and 4.0 has been shown to be most effective and stable.[10] It is advisable to maintain the solvent pH in a slightly acidic to neutral range and avoid strongly basic or acidic conditions unless specifically required and validated.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Target Xanthone | 1. Suboptimal Solvent Polarity: The solvent may not be effectively solubilizing the xanthone. | Test a range of solvents and their aqueous mixtures (e.g., 100% ethanol, 70% ethanol, 100% acetone, ethyl acetate) to find the optimal polarity for your specific plant matrix.[2][11][19] |
| 2. Inadequate Sample Preparation: The solvent cannot efficiently penetrate the plant material. | Grind the dried plant material to a fine, uniform powder. This increases the surface area available for extraction.[13] | |
| 3. Insufficient Extraction Time or Temperature: The extraction may be incomplete. | Perform a time-course study (e.g., 2, 8, 24, 48 hours) to find the optimal duration.[9] Carefully increase the temperature , monitoring for any signs of degradation via HPLC analysis.[16] | |
| Evidence of Degradation (e.g., new peaks in HPLC, color change) | 1. Excessive Heat: The xanthone is thermolabile under the current conditions. | Lower the extraction temperature. Consider using non-heated methods like maceration at room temperature or technologies like Ultrasound-Assisted Extraction (UAE), which can be effective at lower temperatures.[9][12] |
| 2. Photodegradation: The compound is being degraded by exposure to light. | Work in a dimly lit area and use amber-colored glassware or wrap glassware in aluminum foil to protect the sample from light.[5][20] Store extracts in the dark. | |
| 3. Oxidation: The phenolic hydroxyl groups are reacting with oxygen. | Degas the solvent before use and purge the extraction vessel with nitrogen or argon. Process the extract quickly and consider adding a suitable antioxidant to the solvent.[5] | |
| 4. Incorrect pH: The pH of the solvent is causing hydrolysis or other degradation reactions. | Measure and adjust the pH of your solvent to a slightly acidic or neutral range (pH 4-7). Avoid strongly alkaline or acidic conditions.[8][10] |
Data Presentation: Comparison of Extraction Parameters
Table 1: Influence of Solvent Choice on Xanthone Extraction
| Solvent | Polarity Index | Typical Yield/Efficiency | Notes |
| Acetone | 5.1 | High. Resulted in the highest total xanthone yield in some studies.[2] | Good for extracting less polar xanthones like α-mangostin.[2][11] |
| Ethanol | 5.2 | High. Often produces the best antioxidant yield.[2] | Generally considered safer than methanol. Aqueous solutions (50-80%) are very effective.[11][15] |
| Methanol | 5.1 | High. Similar efficiency to ethanol and acetone.[2] | Use with caution due to its toxicity.[15] |
| Ethyl Acetate | 4.4 | Good. Effective for xanthones.[12] | Lower polarity than alcohols and acetone. |
| Water | 9.0 | Low. Generally a poor solvent for xanthones at room temperature due to their lipophilic nature.[2][11] | Efficiency dramatically increases under subcritical conditions (high temperature and pressure).[16] |
Table 2: Effect of Temperature on Phenolic & Xanthone Extraction
| Extraction Method | Temperature Range (°C) | Effect on Yield | Notes on Degradation |
| Conventional (Maceration/Soxhlet) | 25 - 80 °C | Yield generally increases with temperature up to an optimal point (often 60-80°C).[6] | Risk of thermal degradation increases significantly at higher temperatures, especially with long exposure times.[5][6] |
| Subcritical Water Extraction (SWE) | 120 - 180 °C | Yield of xanthones increased by 2-fold when temperature was raised from 120°C to 160-180°C.[16] | Degradation is minimized due to the exclusion of light and air in the sealed system.[5][17] Xanthone was reported to be stable at 180°C under these conditions.[16] |
| Microwave-Assisted Extraction (MAE) | 50 - 175 °C | Higher temperatures can increase yield. | Many phenolic compounds are stable up to 100°C, but significant degradation can occur at 125°C and above.[21] |
Experimental Protocols
Protocol 1: Maceration with Protective Measures
This protocol minimizes degradation by using room temperature and protecting the sample from light and oxygen.
-
Preparation:
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at a low temperature (40-50°C) or freeze-dry it to remove moisture.
-
Use amber-colored glassware or wrap all glassware in aluminum foil.
-
-
Extraction:
-
Weigh 10 g of the powdered material and place it in a 500 mL amber Erlenmeyer flask.
-
Add 250 mL of 70% ethanol (or another selected solvent). The solvent should be previously degassed by sonication for 15 minutes.
-
Purge the headspace of the flask with nitrogen gas for 1-2 minutes before sealing it tightly.
-
Place the flask on an orbital shaker at room temperature (25°C) and agitate for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (≤40°C).
-
-
Storage:
-
Transfer the concentrated extract to an amber vial, purge with nitrogen, and store at -20°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to improve extraction efficiency, often reducing time and allowing for lower temperatures.
-
Preparation:
-
Prepare the powdered plant material as described in Protocol 1.
-
Use a jacketed glass beaker to allow for temperature control via a circulating water bath.
-
-
Extraction:
-
Place 10 g of the powdered material into the jacketed beaker.
-
Add 250 mL of the selected solvent (e.g., 70% ethanol).
-
Set the circulating water bath to maintain the extraction temperature at 30-40°C.[12]
-
Immerse the ultrasonic probe into the slurry.
-
Perform sonication for 30-60 minutes. Optimal parameters (amplitude, pulse duration) may need to be determined empirically.[12]
-
-
Filtration, Concentration, and Storage:
-
Follow steps 3 and 4 from Protocol 1 to filter, concentrate, and store the final extract.
-
Visualizations
Caption: Optimized workflow for xanthone extraction with integrated protective measures.
Caption: Key environmental factors leading to the degradation of the target xanthone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Molecules from Plant Waste: Extraction Techniques and Biological Properties [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Selecting and Preparing Plant Extracts for Antioxidant Studies [greenskybio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. antioxidant activity of plant extracts [greenskybio.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: NMR Interpretation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for the Nuclear Magnetic Resonance (NMR) interpretation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone.
Predicted NMR Data
Due to the limited availability of published experimental NMR data for this compound, the following tables provide predicted ¹H and ¹³C chemical shifts. These predictions are based on the analysis of structurally similar xanthone (B1684191) derivatives and general principles of NMR spectroscopy. Use these tables as a reference to compare with your experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 | 6.3 - 6.5 | s | |
| H-5 | 6.5 - 6.7 | d | J ≈ 2.0 Hz |
| H-7 | 6.3 - 6.5 | d | J ≈ 2.0 Hz |
| 2-OCH₃ | 3.8 - 4.0 | s | |
| 4-OCH₃ | 3.8 - 4.0 | s | |
| 6-OCH₃ | 3.8 - 4.0 | s | |
| 3-OH | 9.0 - 13.0 | br s | Chemical shift is highly dependent on solvent and concentration. |
| 8-OH | 9.0 - 13.0 | br s | Chemical shift is highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 90 - 95 |
| C-2 | 160 - 165 |
| C-3 | 155 - 160 |
| C-4 | 150 - 155 |
| C-4a | 140 - 145 |
| C-5 | 95 - 100 |
| C-6 | 160 - 165 |
| C-7 | 90 - 95 |
| C-8 | 155 - 160 |
| C-8a | 150 - 155 |
| C-9 (C=O) | 175 - 185 |
| C-9a | 105 - 110 |
| C-10a | 145 - 150 |
| 2-OCH₃ | 55 - 60 |
| 4-OCH₃ | 55 - 60 |
| 6-OCH₃ | 55 - 60 |
Troubleshooting FAQs
Here are some frequently asked questions and troubleshooting tips for the NMR interpretation of this compound.
Q1: I am not seeing the signals for the hydroxyl (OH) protons in my ¹H NMR spectrum. Where are they?
A1: The absence of hydroxyl proton signals is a common issue. Here are a few potential reasons and solutions:
-
Proton Exchange: Hydroxyl protons are acidic and can exchange with deuterium (B1214612) from the NMR solvent (like D₂O, MeOD-d₄, or DMSO-d₆ if it contains traces of D₂O). This can lead to the signal disappearing or becoming very broad.
-
Troubleshooting Step: To confirm if a peak is from a hydroxyl proton, you can intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it was a hydroxyl proton.
-
-
Broad Signals: In aprotic solvents like CDCl₃ or acetone-d₆, hydroxyl proton signals can be very broad and may be indistinguishable from the baseline.[1] The extent of broadening is influenced by concentration, temperature, and the presence of water.
-
Troubleshooting Step: Try running the experiment at a lower temperature to decrease the rate of exchange and sharpen the signal. Using a polar, aprotic solvent like DMSO-d₆ can also help to form hydrogen bonds and result in sharper OH signals.[1]
-
Q2: The aromatic proton signals in my ¹H NMR spectrum are overlapping. How can I resolve them?
A2: Overlapping signals in the aromatic region can make interpretation difficult.
-
Change the Solvent: The chemical shifts of aromatic protons can be influenced by the NMR solvent. Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.
-
Increase Spectrometer Frequency: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals and can help to resolve overlapping multiplets.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively. This information can be invaluable in assigning the signals even if they are overlapping in the 1D spectrum.
Q3: The chemical shifts in my experimental spectrum do not exactly match the predicted values. Should I be concerned?
A3: It is normal for experimental chemical shifts to deviate slightly from predicted values.
-
Influencing Factors: Chemical shifts are sensitive to the experimental conditions, including the solvent, sample concentration, and temperature.
-
Focus on Patterns: Instead of focusing on exact values, pay close attention to the splitting patterns (multiplicity), the number of protons each signal represents (integration), and the relative positions of the signals. These features are often more informative for structure confirmation than the precise chemical shift values alone.
Q4: My baseline is noisy and I'm seeing unexpected peaks. What could be the cause?
A4: A noisy baseline or the presence of unexpected peaks can arise from several sources.
-
Sample Purity: The most common reason for unexpected peaks is the presence of impurities in your sample. These could be residual solvents from your purification (e.g., ethyl acetate, hexane) or byproducts from the synthesis/isolation.
-
Solvent Impurities: NMR solvents can contain residual protonated solvent and water.[2] For example, CDCl₃ often shows a peak at 7.26 ppm, and there is usually a water peak around 1.56 ppm.[2]
-
Concentration Issues: If your sample is too concentrated, you might observe artifacts in the baseline due to detector saturation.[3]
-
Troubleshooting Step: Ensure your sample is sufficiently pure. Compare any unexpected peaks to common solvent impurity charts.[2] If the baseline is distorted and your sample is highly concentrated, try diluting it.
-
Experimental Protocols
A standard approach to obtaining high-quality NMR spectra for xanthone derivatives involves the following steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or to an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a ¹³C NMR spectrum.
-
A proton-decoupled experiment is standard.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required to obtain a good signal-to-noise ratio.
-
Processing steps are similar to those for ¹H NMR.
-
-
2D NMR Experiments (Optional but Recommended):
-
To aid in structural confirmation, consider running 2D NMR experiments such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide valuable information about proton-proton couplings and proton-carbon correlations over one or multiple bonds.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the NMR interpretation of this compound.
Caption: A flowchart illustrating the troubleshooting steps for NMR spectral interpretation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Refining Crystallization of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the refining crystallization of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound and similar xanthone (B1684191) derivatives.
Issue 1: No Crystals Are Forming
-
Question: I have dissolved my crude this compound in the chosen solvent and allowed it to cool, but no crystals have appeared. What should I do?
-
Answer: The absence of crystal formation is a common issue that can arise from several factors. Here are some troubleshooting steps to consider:
-
Induce Nucleation: If the solution is clear, try scratching the inside of the flask with a glass stirring rod at the meniscus. This can create microscopic scratches that provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a tiny seed crystal to the supersaturated solution. This will act as a template for further crystal growth.
-
Increase Supersaturation: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1] Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation of impurities.
-
Reduce Temperature: Try cooling the solution to a lower temperature using an ice bath or by placing it in a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Solvent System Re-evaluation: If the above steps fail, the chosen solvent may not be ideal. The solvent can be removed by rotary evaporation to recover the crude solid, and a different solvent or a mixed solvent system can be attempted.[1]
-
Issue 2: The Compound is "Oiling Out" Instead of Crystallizing
-
Question: My compound is separating from the solution as an oil rather than forming solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is often because the solution is too supersaturated at a temperature that is above the melting point of the solute in that particular solvent.[2]
-
Reduce Supersaturation: Add a small amount of the solvent back to the solution and gently heat until the oil redissolves. Then, allow the solution to cool at a slower rate to encourage crystal formation.[2]
-
Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature to ensure the solute's melting point is not reached.[2]
-
Change the Solvent: A different solvent or the use of a co-solvent system can alter the solubility curve to favor crystallization over oiling out.[2]
-
Issue 3: The Resulting Crystals are of Poor Quality (e.g., small, clustered, dendritic)
-
Question: Crystals have formed, but they are very small, clumped together, or have a needle-like (dendritic) morphology. How can I improve the crystal quality?
-
Answer: Poor crystal quality is often a result of rapid nucleation and growth.[2] The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.
-
Slow Down the Cooling Process: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then gradually cool it further. Insulating the flask can also help to slow the rate of cooling. An ideal crystallization shows some crystal formation in about 5 minutes, with continued growth over 20 minutes.[1]
-
Optimize the Solvent System: The choice of solvent can significantly influence the crystal habit. Experimenting with different solvents or solvent mixtures may yield better quality crystals.[2]
-
Control Impurities: Impurities can inhibit proper crystal growth or alter the crystal habit. Ensure that the starting material is as pure as possible. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.[2]
-
Use a Slightly Larger Volume of Solvent: While using the minimum amount of hot solvent is a general guideline, using a slightly larger volume can prevent the solution from becoming supersaturated too quickly upon cooling, thereby promoting slower crystal growth.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For xanthones, solvents like ethyl acetate, acetone, and toluene (B28343) have been shown to have high solubility, while more polar solvents like methanol (B129727) and water, and nonpolar solvents like cyclohexane, exhibit lower solubility.[3] A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be very effective for fine-tuning the solubility.
Q2: How does temperature affect the crystallization of this compound?
A2: Temperature is a critical parameter in crystallization. Higher temperatures increase the solubility of the compound, allowing for the dissolution of the crude material and removal of insoluble impurities. The rate of cooling significantly impacts crystal size and purity. Slow cooling generally leads to larger, purer crystals, while rapid cooling can result in smaller crystals that may trap impurities.
Q3: How can I improve the yield of my crystallization?
A3: A poor yield can be due to several factors.[1] To improve the yield:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of the compound in the mother liquor upon cooling.
-
Cool the solution to a sufficiently low temperature to maximize the amount of product that crystallizes out.
-
After the first crop of crystals is collected, the mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
Q4: What is polymorphism and why is it important for xanthone derivatives?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][4] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and bioavailability. Understanding and controlling polymorphism is crucial in the pharmaceutical industry to ensure the consistency and efficacy of a drug product.[4][5]
Data Presentation
Table 1: Illustrative Solubility of a Xanthone Derivative in Various Solvents at Different Temperatures
Disclaimer: The following data is a hypothetical representation based on the known solubility of the parent compound, xanthone, and is intended for illustrative purposes only. Actual solubility of this compound may vary.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | 10.2 | < 0.1 | < 0.5 |
| Methanol | 5.1 | < 4 | ~ 20 |
| Ethanol | 4.3 | < 5 | ~ 25 |
| Acetone | 5.1 | > 12 | > 100 |
| Ethyl Acetate | 4.4 | > 12 | > 120 |
| Toluene | 2.4 | > 12 | > 150 |
| Cyclohexane | 0.2 | < 4 | ~ 15 |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the refining crystallization of this compound.
References
Technical Support Center: Enhancing the Bioactivity of Dihydroxy-Trimethoxyxanthone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 3,8-Dihydroxy-2,4,6-trimethoxyxanthone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected bioactivity with our synthesized this compound derivative. What could be the issue?
A1: Several factors could contribute to lower-than-expected bioactivity. Consider the following:
-
Purity of the Compound: Impurities from the synthesis or purification process can interfere with the bioactivity assay. Ensure the compound is of high purity, confirmed by techniques like NMR and mass spectrometry.
-
Solubility Issues: The compound may not be sufficiently soluble in the assay medium, leading to a lower effective concentration. See the troubleshooting guide below for tips on improving solubility.
-
Compound Stability: The derivative might be unstable under the experimental conditions (e.g., light, temperature, pH). Assess the stability of your compound under the assay conditions.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, colored compounds can interfere with colorimetric assays like the MTT assay. It is crucial to include appropriate controls to account for this.[1]
-
Structure-Activity Relationship (SAR): The specific structural modifications made may not be favorable for the target bioactivity. Reviewing SAR studies on similar xanthone (B1684191) derivatives can provide insights into which functional groups at which positions enhance activity. For instance, the position and type of substituents like hydroxyl, methoxy, and prenyl groups can significantly influence anticancer and cholinesterase inhibitory activities.[2]
Q2: How can we enhance the bioactivity of our lead this compound compound?
A2: Enhancing bioactivity often involves structural modifications based on known structure-activity relationships for xanthones. Consider the following strategies:
-
Addition of Prenyl Groups: Prenylation has been shown to increase the anticancer activity of xanthones.[2]
-
Alkoxy Substitutions: Introducing alkoxy or alkenoxy groups at certain positions can enhance cholinesterase inhibitory activity.
-
Mannich Base Formation: Synthesis of Mannich base derivatives of dihydroxyxanthones has been shown to yield potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2]
-
Glycosylation: Although not always enhancing activity, glycosylation can improve the solubility and pharmacokinetic properties of xanthones.
Q3: Our xanthone derivative is showing conflicting results in different bioactivity assays (e.g., MTT vs. ATP-based assay). Why is this happening?
A3: Discrepancies between different cytotoxicity assays are not uncommon, especially when working with natural products and their derivatives.[1] Potential reasons include:
-
Different Cellular Mechanisms: The assays measure different aspects of cell health. The MTT assay measures metabolic activity, while an ATP-based assay measures cellular ATP levels. Your compound might affect one pathway more significantly than another.
-
Assay Interference: As mentioned before, your compound might directly interact with the reagents of one assay but not another. For example, antioxidant-rich compounds can directly reduce tetrazolium salts in an MTT assay, leading to inaccurate readings.[1] It is advisable to use orthogonal assays that measure different cellular endpoints to confirm bioactivity.
Troubleshooting Guides
Troubleshooting Guide 1: Synthesis of Dihydroxy-trimethoxyxanthone Derivatives
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction. | Extend the reaction time or increase the temperature. Ensure proper mixing. |
| Side reactions occurring. | Optimize the reaction conditions (e.g., temperature, catalyst, solvent). Use protecting groups for reactive functional groups if necessary. | |
| Poor quality of starting materials. | Verify the purity of starting materials using appropriate analytical techniques. | |
| Difficulty in purification | Co-elution of the product with impurities. | Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider using a different purification technique like preparative HPLC or recrystallization.[3][4][5] |
| Product degradation during purification. | Use milder purification conditions. Avoid prolonged exposure to light or extreme pH. | |
| Incorrect product formation | Wrong reaction mechanism followed. | Re-evaluate the synthetic route and the reagents used. Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry. |
| Isomer formation. | The reaction conditions may favor the formation of an undesired isomer. Modify the reaction conditions to favor the desired product. For instance, in the prenylation of 1,3-dihydroxyxanthone, the substitution can occur at either the C-2 or C-4 position.[6] |
Troubleshooting Guide 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
| Problem | Possible Cause | Suggested Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate (acetylthiocholine). | Prepare fresh substrate solution daily. Ensure the pH of the buffer is correct. |
| Contamination of reagents with sulfhydryl compounds. | Use high-purity reagents. | |
| Low or no enzyme activity | Inactive enzyme. | Use a fresh batch of the enzyme and store it properly. |
| Incorrect buffer pH. | Prepare the buffer carefully and verify the pH. | |
| Presence of inhibitors in the sample solvent. | Run a solvent control to check for inhibitory effects of the solvent. Ensure the final solvent concentration is low (typically <1%). | |
| Precipitation of test compound in wells | Low solubility of the xanthone derivative. | Use a co-solvent like DMSO to dissolve the compound before adding it to the assay well. Ensure the final DMSO concentration is not affecting the enzyme activity. |
| Inconsistent replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Temperature fluctuations. | Maintain a constant temperature during the incubation and reading steps. |
Quantitative Data
The following table summarizes the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of some 1,3-dihydroxyxanthone Mannich base derivatives, demonstrating how structural modifications can influence bioactivity.
Table 1: Cholinesterase Inhibitory Activity of 1,3-Dihydroxyxanthone Mannich Base Derivatives [2]
| Compound | R | R1 | R2 | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1a | H | CH3 | CH3 | 15.32 ± 0.51 | > 40 |
| 1b | H | C2H5 | C2H5 | 10.15 ± 0.23 | 25.17 ± 0.82 |
| 2a | CH3 | CH3 | CH3 | 8.21 ± 0.15 | 35.19 ± 1.03 |
| 2b | CH3 | C2H5 | C2H5 | 5.37 ± 0.11 | 10.24 ± 0.25 |
| 4b | prenyl | C2H5 | C2H5 | 2.61 ± 0.13 | 0.51 ± 0.01 |
Data presented as mean ± SD from triplicate experiments.
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Dihydroxyxanthone Derivatives
This protocol describes a general method for the synthesis of the 1,3-dihydroxyxanthone core, which can then be further modified.
Materials:
-
Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)[7]
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve salicylic acid and phloroglucinol in Eaton's reagent.[6]
-
Heat the mixture under reflux for a specified time (e.g., 3 hours) with constant stirring.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[3][9]
Protocol 2: Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted from established methods for determining AChE inhibitory activity.[10][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (xanthone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of ATCI and DTNB in the Tris-HCl buffer.
-
Prepare a working solution of AChE in the buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well plate:
-
To each well, add 171 µL of Tris-HCl buffer.
-
Add 25 µL of the test compound solution (or solvent for control).
-
Add 10 µL of AChE solution and 20 µL of DTNB solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 10 seconds for 3 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the synthesis, purification, and bioactivity screening of xanthone derivatives.
Nrf2 Signaling Pathway Activation by Xanthone Derivatives
Caption: Simplified diagram of the Nrf2 signaling pathway and its activation by xanthone derivatives under oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cancer Cell Resistance with 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Disclaimer: Currently, there is a lack of specific published data on the activity of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone in overcoming cancer cell resistance. The following information is based on studies of structurally similar xanthones and flavonoids and provides general guidance for researchers in this field. The experimental protocols and troubleshooting guides are intended as a starting point and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for xanthones in overcoming cancer cell resistance?
A1: Xanthone (B1684191) derivatives have been shown to overcome multidrug resistance (MDR) in cancer cells through various mechanisms.[1][2][3] These multifaceted compounds can:
-
Inhibit ABC Transporters: Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which pump chemotherapy drugs out of the cell.[4] Some xanthones can inhibit the function of these pumps, leading to increased intracellular drug accumulation.
-
Induce Apoptosis: Xanthones can trigger programmed cell death (apoptosis) in resistant cancer cells by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins.[2][3]
-
Modulate Signaling Pathways: Key survival pathways, such as the PI3K/Akt/mTOR pathway, are often dysregulated in resistant cancer cells.[5][6][7][8] Xanthones may re-sensitize cancer cells to treatment by inhibiting these pro-survival signaling cascades.
-
Regulate the Cell Cycle: Some flavonoids, structurally related to xanthones, can overcome resistance by inducing cell cycle arrest, thereby preventing the proliferation of resistant cells.[9]
Q2: How do I select a suitable resistant cancer cell line for my experiments?
A2: The choice of a resistant cancer cell line is critical for the relevance of your study. You can either use commercially available resistant cell lines (e.g., NCI/ADR-RES, A2780/ADR) or develop your own. To develop a resistant cell line, you can continuously expose a parental sensitive cell line to gradually increasing concentrations of a specific chemotherapeutic agent over a prolonged period. It is crucial to characterize the resistance mechanism of your chosen cell line (e.g., overexpression of a specific ABC transporter).
Q3: What are the appropriate controls to include in my experiments?
A3: To ensure the validity of your results, it is essential to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Sensitive Parental Cell Line: Compare the effects of the compound on the resistant cell line to its effects on the corresponding drug-sensitive parental cell line.
-
Chemotherapeutic Agent Alone: Assess the effect of the chemotherapeutic drug to which the cells are resistant.
-
Combination Treatment: Evaluate the synergistic or additive effects of this compound combined with the chemotherapeutic agent.
-
Positive Control for Resistance Reversal: If possible, include a known resistance-reversing agent as a positive control.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: My calculated IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded in each well, as cell density can influence drug sensitivity.
-
Compound Solubility: Poor solubility of the xanthone can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution and diluted appropriately in the culture medium.
-
Incubation Time: Use a consistent incubation time for all experiments, as the effect of the compound may be time-dependent.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cell characteristics, including drug sensitivity.
-
Assay Interference: Natural compounds can sometimes interfere with the assay reagents (e.g., direct reduction of MTT). Run a cell-free control with the compound and assay reagent to check for interference.[10]
-
Issue 2: No significant increase in apoptosis with combination treatment.
-
Question: I am not observing a synergistic increase in apoptosis when I combine this compound with the chemotherapeutic agent. Why might this be?
-
Answer: A lack of synergistic apoptosis can be due to:
-
Suboptimal Concentrations: The concentrations of the xanthone and/or the chemotherapeutic agent may not be in the optimal range to produce a synergistic effect. Perform a dose-matrix experiment to identify synergistic concentrations.
-
Timing of Treatment: The sequence and timing of drug administration can be critical. Experiment with different treatment schedules (e.g., pre-treatment with the xanthone followed by the chemotherapeutic agent).
-
Dominant Resistance Mechanism: The primary resistance mechanism in your cell line might not be effectively targeted by the xanthone. For example, if resistance is due to a target mutation, a compound that inhibits efflux pumps may not be effective.
-
Cell Line Specificity: The observed effects may be cell-line specific. Consider testing the combination in a different resistant cell line.
-
Issue 3: Difficulty in detecting changes in signaling protein phosphorylation by Western Blot.
-
Question: I am not seeing the expected changes in the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway after treatment with this compound. What can I do?
-
Answer: Troubleshooting Western blots for phosphoproteins requires careful attention to detail:
-
Sample Preparation: It is crucial to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Ensure your primary antibodies are specific and sensitive for the phosphorylated and total proteins. Validate your antibodies using appropriate controls.
-
Time Course Experiment: The modulation of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in phosphorylation after treatment.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. When analyzing phosphorylated proteins, it is best to normalize to the total protein level of your target.
-
Positive and Negative Controls: Include positive controls (e.g., cell lysates known to have high levels of the phosphorylated protein) and negative controls to validate your results.[11]
-
Quantitative Data Summary
The following tables present hypothetical data for a generic xanthone compound, "Compound X," to illustrate the expected outcomes in experiments aimed at overcoming doxorubicin (B1662922) resistance in a cancer cell line.
Table 1: IC50 Values (µM) of Compound X and Doxorubicin in Sensitive and Resistant Cancer Cells
| Cell Line | Compound X | Doxorubicin | Doxorubicin + Compound X (1 µM) |
| Sensitive | 15.2 ± 1.8 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Resistant | 12.5 ± 2.1 | 25.8 ± 3.5 | 5.3 ± 0.9 |
Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 48h Treatment
| Treatment | Sensitive Cells (%) | Resistant Cells (%) |
| Vehicle Control | 3.1 ± 0.5 | 2.8 ± 0.4 |
| Compound X (10 µM) | 15.7 ± 2.2 | 18.2 ± 2.5 |
| Doxorubicin (0.5 µM) | 45.3 ± 4.1 | 8.9 ± 1.3 |
| Doxorubicin (0.5 µM) + Compound X (10 µM) | 68.9 ± 5.7 | 42.5 ± 3.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Caption: General experimental workflow for investigating the potential of a novel compound to overcome cancer cell resistance.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by xanthones in cancer cells.
References
- 1. Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance | MDPI [mdpi.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
Unveiling the Profile of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Comparative Analysis
While the specific chemical entity 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is not documented in major chemical databases, this guide proposes a putative structure based on established xanthone (B1684191) nomenclature. This analysis provides a comparative overview of its anticipated characteristics against structurally similar, well-documented xanthone analogues. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential of novel xanthone scaffolds.
The proposed structure of this compound features a xanthone core with hydroxyl groups at the C3 and C8 positions and methoxy (B1213986) groups at the C2, C4, and C6 positions. The lack of existing data for this specific compound necessitates a comparative approach to predict its potential biological activities and physicochemical properties. For this purpose, we will compare it with two known xanthone derivatives: 1,7-dihydroxy-3,4,8-trimethoxyxanthone and 1,3-dihydroxy-2,4-diisoprenylxanthone .
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of the proposed structure and its selected analogues is presented below. These parameters are crucial in early-stage drug discovery for predicting the pharmacokinetic profile of a compound.
| Property | Proposed: this compound | 1,7-dihydroxy-3,4,8-trimethoxyxanthone | 1,3,7-Trihydroxy-2,4-diisoprenylxanthone[1] |
| Molecular Formula | C₁₆H₁₄O₇ | C₁₆H₁₄O₇[2] | C₂₃H₂₄O₅[1] |
| Molecular Weight | 318.28 g/mol | 318.28 g/mol [2] | 380.4 g/mol [1] |
| IUPAC Name | 3,8-dihydroxy-2,4,6-trimethoxy-9H-xanthen-9-one | 1,7-dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one | 1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one[1] |
Potential Biological Activities and Experimental Data
Xanthones are a class of naturally occurring polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern on the xanthone core significantly influences these activities. While no experimental data exists for the proposed this compound, we can infer its potential activities by examining its analogues.
For instance, many xanthones exhibit cytotoxic effects against various cancer cell lines. A common method to assess this is the MTT assay , which measures cell viability.
Table 1: Comparative Cytotoxicity Data of Related Xanthones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Analogue A | A549 (Lung Carcinoma) | 15.2 | Fictional Data |
| Analogue B | MCF-7 (Breast Cancer) | 8.7 | Fictional Data |
| Analogue C | HeLa (Cervical Cancer) | 22.1 | Fictional Data |
Note: The data in Table 1 is representative and fictional, intended to illustrate how such comparative data would be presented. Actual experimental validation is required.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are standard protocols for key assays relevant to the study of xanthones.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds dissolved in a suitable solvent (e.g., DMSO) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Diagrams are essential for illustrating complex relationships and workflows in scientific research.
Caption: General workflow for the synthesis, characterization, and biological evaluation of xanthone derivatives.
The provided DOT script visualizes a typical experimental pipeline for investigating the biological properties of novel compounds like the proposed this compound. This workflow begins with the chemical synthesis or isolation of the compound, followed by its purification and structural confirmation. The characterized compound is then subjected to a panel of biological assays to determine its efficacy in areas such as cytotoxicity, antioxidant capacity, and anti-inflammatory potential. The final step involves rigorous data analysis to quantify these effects and establish statistical significance. This systematic approach is fundamental in the process of drug discovery and development.
References
biological activity validation of synthetic vs natural 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Introduction to Xanthones and Their Biological Significance
Xanthones are a class of naturally occurring polyphenolic compounds with a dibenzo-γ-pyrone scaffold. They are found in various plant families and fungi and have garnered significant interest in the scientific community due to their broad spectrum of pharmacological activities. These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
The biological activity of a xanthone (B1684191) is intricately linked to its specific chemical structure, including the position and nature of substituent groups such as hydroxyl, methoxy, and prenyl groups. While natural sources provide a rich diversity of xanthones, chemical synthesis offers the advantage of creating novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. This guide provides a framework for comparing the biological activity of natural xanthones with their synthetic counterparts.
Comparative Biological Activity: A Case Study of α-Mangostin
α-Mangostin is a prime example of a bioactive xanthone, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). Its anticancer properties have been extensively documented. Synthetic modifications of the α-mangostin scaffold have led to the development of derivatives with altered biological activities.
Cytotoxicity Against Cancer Cell Lines
A common method to assess the anticancer potential of a compound is to measure its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits the growth of 50% of the cell population.
The following table summarizes the cytotoxic activity of natural α-mangostin and some of its synthetic derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| Natural α-Mangostin | HL-60 (Leukemia) | 5.96 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | >20 | [1] | |
| A-549 (Lung Cancer) | 10 | [2] | |
| MCF-7 (Breast Cancer) | 3.57 (24h) | [3] | |
| SW480 (Colon Cancer) | >20 | [1] | |
| Synthetic Derivative 1a | HL-60 (Leukemia) | 5.96 | [1] |
| Synthetic Derivative 2h | HL-60 (Leukemia) | 6.90 | [1] |
| Synthetic Derivative 3e | SMMC-7721 (Hepatocellular Carcinoma) | 3.98 | [1] |
| Synthetic Derivative 2e | HL-60 (Leukemia) | 18.65 | [1] |
| Synthetic Derivative 2m | SMMC-7721 (Hepatocellular Carcinoma) | >20 | [1] |
Table 1: Comparative cytotoxic activity (IC50) of natural α-mangostin and its synthetic derivatives.
These data illustrate that synthetic modifications can significantly alter the cytotoxic profile of a xanthone. For instance, derivative 3e shows markedly improved activity against the SMMC-7721 cell line compared to the natural α-mangostin.[1] Conversely, derivatives like 2e and 2m exhibit reduced cytotoxicity.[1] This highlights the potential of chemical synthesis to fine-tune the biological activity of natural products.
Key Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two fundamental assays used in the evaluation of anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., natural and synthetic xanthones) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[4]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The naturally occurring xanthone α-mangostin induces ROS-mediated cytotoxicity in non-small scale lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Antioxidant Potential of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Comparative Analysis
Introduction to Xanthones and Their Antioxidant Potential
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Found in various plant families, such as Clusiaceae and Gentianaceae, these compounds have garnered significant interest for their wide array of pharmacological activities, including potent antioxidant effects.[1] The antioxidant capacity of xanthones is largely attributed to their ability to scavenge free radicals and chelate metal ions, properties conferred by the number and arrangement of hydroxyl and methoxy (B1213986) groups on their aromatic rings.[2] Structure-activity relationship studies have consistently shown that the presence and position of these functional groups are critical determinants of a xanthone's antioxidant potential.[2]
Comparative Analysis of Antioxidant Activity
Direct experimental data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or other radical scavenging assays, for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone could not be located in the reviewed literature. However, by examining the antioxidant activities of other xanthones with varying hydroxylation and methoxylation patterns, we can infer the potential activity of the target compound.
The table below summarizes the reported antioxidant activities of several xanthones, providing a basis for structural comparison. A lower IC50 value indicates a higher antioxidant potency.
| Xanthone (B1684191) Derivative | Number of Hydroxyl Groups | Number of Methoxy Groups | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound | 2 | 3 | Data not available | |
| 1,3,5,8-Tetrahydroxyxanthone | 4 | 0 | 7.8 ± 0.5 | [3] |
| 1,3,7,8-Tetrahydroxyxanthone | 4 | 0 | > 100 | [3] |
| α-Mangostin | 3 | 2 | ~20 (estimated) | [4][5] |
| γ-Mangostin | 4 | 1 | ~14 | [4][5] |
| Gartanin | 3 | 1 | > 40 | [4][5] |
| 8-Desoxygartanin | 2 | 1 | > 40 | [4][5] |
| Garcinone C | 3 | 2 | > 40 | [4][5] |
| Garcinone D | 3 | 2 | ~28 | [4][5] |
Note: The IC50 values for α-mangostin, γ-mangostin, gartanin, 8-desoxygartanin, garcinone C, and garcinone D were converted from µg/mL to µM for comparative purposes, and should be considered approximate.
From the available data, a clear trend emerges: the number and position of hydroxyl groups are paramount for high antioxidant activity. For instance, 1,3,5,8-tetrahydroxyxanthone, with four hydroxyl groups, exhibits potent radical scavenging activity.[3] In contrast, xanthones with fewer hydroxyl groups or with hydroxyl groups replaced by methoxy groups tend to show reduced activity.
This compound possesses two hydroxyl groups and three methoxy groups. While the hydroxyl groups at positions 3 and 8 can contribute to radical scavenging, the presence of three methoxy groups may diminish its overall antioxidant capacity compared to polyhydroxylated xanthones. The electron-donating nature of methoxy groups can influence the stability of the resulting phenoxyl radical, but they are generally less effective than hydroxyl groups in direct hydrogen atom donation to scavenge free radicals.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research and direct comparative studies, detailed methodologies for common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a yellow-colored compound. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to the test compound solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
A control is prepared with the solvent instead of the test compound.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The assay is based on the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form at low pH. This reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Assay Procedure:
-
Add a small volume of the test compound solution to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the resulting blue solution is measured at 593 nm.
-
-
Calculation: A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the test sample is expressed as Trolox equivalents (TE) or in terms of the concentration of Fe²⁺ produced.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Nrf2 Signaling Pathway Activation by Xanthones.
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is currently lacking, a comparative analysis based on the established structure-activity relationships of xanthones suggests it would likely possess moderate antioxidant properties. The presence of two hydroxyl groups is a key structural feature for radical scavenging, though the three methoxy groups may result in a lower potency compared to polyhydroxylated xanthones. Further experimental evaluation using standardized protocols, such as the DPPH and FRAP assays, is necessary to definitively quantify its antioxidant capacity and to fully elucidate its potential as a therapeutic agent. The provided methodologies and diagrams serve as a resource for researchers undertaking such investigations.
References
- 1. Structure–Activity Relationship and Prediction of the Electron‐Transfer Potential of the Xanthones Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and structure-activity relationships of five tetraoxygenated xanthones from Swertia minor (Griscb.) Knobl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Xanthone Landscape: A Comparative Look at Mechanisms of Action
For researchers and drug development professionals delving into the therapeutic potential of xanthone (B1684191) derivatives, understanding their precise mechanisms of action is paramount. This guide aims to provide a comparative overview of the validated mechanisms of action for various xanthone compounds, with a specific focus on the less-documented 3,8-Dihydroxy-2,4,6-trimethoxyxanthone.
Initial investigations into the biological activity of this compound have yet to yield specific, validated mechanisms of action. Extensive searches of available scientific literature and databases did not reveal dedicated studies on this particular xanthone derivative. Therefore, a direct comparison with alternative compounds based on experimental data for this compound is not currently possible.
However, the broader family of xanthone derivatives offers a rich landscape of diverse and well-documented biological activities. By examining the mechanisms of action of structurally related xanthones, we can infer potential avenues of investigation for this compound and provide a comparative context for future research.
A Comparative Overview of Xanthone Derivatives' Mechanisms of Action
Xanthones, a class of polyphenolic compounds, are known for their wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific biological activity of a xanthone derivative is largely determined by the type and position of its substituent groups.
| Compound Class | Primary Mechanism of Action | Key Experimental Observations |
| General Xanthones | DNA Synthesis Disruption, Topoisomerase II Poisoning, Caspase Activation, Nrf2 Modulation[1][2][3] | Broad-spectrum antimicrobial and anticancer activities.[1][2] |
| Psorospermin | Irreversible Topoisomerase II Poison[2] | Significant cytotoxicity in cancer cell lines.[2] |
| Gambogic Acid | Apoptosis Induction, Anti-angiogenesis[2] | Potent anticancer effects with low toxicity to normal tissues.[2] |
| Mangostins (α- and γ-) | Nrf2 Pathway Modulation[3] | Anti-inflammatory and antioxidant effects in vitro and in vivo.[3] |
| XT17 (a synthetic derivative) | Disruption of cell wall and inhibition of DNA synthesis.[1] | Strong broad-spectrum antibacterial activity with low toxicity.[1] |
Potential Signaling Pathways for Xanthone Derivatives
The diverse mechanisms of action of xanthones implicate their interaction with various cellular signaling pathways. The following diagram illustrates some of the key pathways that have been identified for different xanthone derivatives.
References
A Guide to Cross-Validation of Analytical Methods for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
Based on successful methods for other xanthone (B1684191) derivatives, a reversed-phase HPLC method with UV detection is proposed for the quantification of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone.[1][2][3][4] This technique is widely used for its specificity, sensitivity, and reproducibility in the analysis of complex mixtures.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition | Rationale based on Similar Compounds |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds like xanthones.[1][3] |
| Mobile Phase | Gradient of Methanol (B129727) and Water (with 0.1% formic acid) | Provides good resolution for various xanthones.[2] An isocratic system of methanol and water has also been shown to be effective.[1][3] |
| Flow Rate | 1.0 mL/min | A common flow rate that provides a balance between separation efficiency and analysis time.[1][3] |
| Detection | UV at approximately 254 nm | Xanthones typically exhibit strong absorbance in this region.[2] A photodiode array (PDA) detector could be used to assess peak purity. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
| Column Temperature | Ambient or controlled at 25-30 °C | Ensures reproducibility of retention times. |
Cross-Validation of the Analytical Method
Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves a comprehensive evaluation of the method's performance characteristics. The following tables outline the key validation parameters and provide expected performance criteria based on validated methods for other xanthones.
Table 2: Comparison of Method Validation Parameters
This table compares the proposed HPLC-UV method with a hypothetical alternative, such as a different HPLC method with an alternative mobile phase or a UV-Vis spectrophotometric method. The performance of the proposed method is benchmarked against data from validated methods for similar xanthone compounds.
| Validation Parameter | Proposed HPLC-UV Method | Alternative Method (e.g., UV-Vis Spectrophotometry) |
| Specificity | High (ability to resolve the analyte from impurities and degradation products) | Lower (potential for interference from other absorbing compounds) |
| Linearity (r²) | > 0.999[1][3] | > 0.99 |
| Range (µg/mL) | Expected to be in the low µg/mL range (e.g., 0.5 - 10 µg/mL) | Dependent on the molar absorptivity of the compound |
| Accuracy (% Recovery) | 98.0 - 102.0%[1][3] | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0%[1][3] | < 5.0% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Robustness | High (insensitive to small variations in method parameters) | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections provide an overview of the experimental protocols for key validation experiments.
Specificity
The specificity of the HPLC method should be assessed by analyzing blank samples (matrix without the analyte), and samples spiked with this compound and potential impurities or degradation products. The chromatograms should demonstrate that the peak for the analyte is well-resolved from any other peaks.
Linearity
To determine the linearity of the method, a series of calibration standards of this compound at different concentrations would be prepared and analyzed. A calibration curve would then be constructed by plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should be close to 1.[1][3]
Accuracy
The accuracy of the method should be determined by performing recovery studies. This involves adding known amounts of this compound to a blank matrix at different concentration levels (e.g., low, medium, and high). The percentage of the analyte recovered is then calculated.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Multiple analyses of a homogenous sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis is repeated on different days, by different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD) of the measurements.
Robustness
The robustness of the method is assessed by intentionally introducing small variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results. The %RSD of the results under these varied conditions should be within acceptable limits.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Key Parameters for Method Cross-Validation.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone Against Established Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the natural xanthone (B1684191), 3,8-Dihydroxy-2,4,6-trimethoxyxanthone, with established drugs. This analysis is based on available preclinical data and aims to contextualize its potential therapeutic efficacy.
Introduction
This compound is a naturally occurring xanthone isolated from the stems of Garcinia multiflora.[1] Xanthones are a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and cytotoxic effects. This guide evaluates the efficacy of this compound in two key areas: antioxidant activity and cytotoxicity, comparing it with standard reference compounds.
Data Presentation
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the primary literature confirms its evaluation, specific IC50 values for this particular xanthone are not explicitly detailed in the readily available abstracts. However, for a comparative perspective, the table below presents typical IC50 values for well-known antioxidant agents, Ascorbic Acid and Trolox, in the DPPH assay. A lower IC50 value indicates stronger antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compounds' IC50 (µg/mL) |
| This compound | DPPH | Data not reported | Ascorbic Acid: 3.12 - 8.4[2] |
| Trolox: ~4.5 - 6.5[3][4] |
Note: The absence of a specific IC50 value for this compound necessitates further investigation of the primary literature for a direct quantitative comparison.
Cytotoxicity
The cytotoxic potential of this compound has been assessed through the brine shrimp lethality test and against specific cancer cell lines.[5][6] This provides a measure of its general toxicity and potential as an anticancer agent.
| Compound | Assay | LC50/ED50 Value (µg/mL) | Reference Compound's LC50/ED50 (µg/mL) |
| This compound | Brine Shrimp Lethality Test | Data not reported | Doxorubicin: ~0.1 - 20 |
| P388 (Murine Leukemia) Cell Line | 5.11 | Mithramycin (Control): 0.06[5][6] | |
| HT29 (Human Colon Cancer) Cell Line | 6.25 | Mithramycin (Control): 0.08[5][6] |
Experimental Protocols
DPPH Radical Scavenging Assay
The antioxidant activity is determined by measuring the scavenging of the stable free radical DPPH.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Sample Preparation: The test compound (this compound) and reference standards (Ascorbic Acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test and standard compounds. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxicity.
-
Hatching of Brine Shrimp: Artemia salina (brine shrimp) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Sample Preparation: The test compound and a positive control (e.g., Doxorubicin) are dissolved in a suitable solvent and then diluted with artificial seawater to obtain a range of concentrations.
-
Exposure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are transferred into vials containing the different concentrations of the test and control solutions. A control group with only seawater and the solvent is also included.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
Counting: After the incubation period, the number of dead nauplii in each vial is counted.
-
LC50 Determination: The LC50 value, the concentration of the compound that causes 50% mortality of the brine shrimp, is determined using probit analysis or other appropriate statistical methods.
Mandatory Visualization
Caption: Experimental workflows for DPPH antioxidant and brine shrimp lethality assays.
Caption: Putative signaling pathways for antioxidant and cytotoxic activities of xanthones.
References
In Vivo Therapeutic Potential of Xanthones from Cratoxylum Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the therapeutic potential of xanthones, focusing on compounds isolated from the Cratoxylum genus, due to the absence of specific in vivo validation data for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone in the current scientific literature. The data presented herein pertains to structurally related xanthones and is intended to provide a comparative perspective on the potential anti-cancer activities within this class of compounds.
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plant species, notably in the genus Cratoxylum. These compounds have garnered significant interest for their diverse pharmacological activities. While in vivo data on this compound is not currently available, studies on other xanthones isolated from Cratoxylum species, such as cratoxylumxanthone C and a caged-xanthone from Cratoxylum formosum ssp. pruniflorum, have demonstrated promising anti-cancer therapeutic potential in preclinical models. This guide provides a comparative summary of the in vivo validation of these related compounds, their mechanisms of action, and the experimental approaches used to evaluate them.
Comparative In Vivo Anti-Cancer Activity
The therapeutic potential of xanthones from Cratoxylum species has been primarily investigated in the context of cancer. The following table summarizes the qualitative in vivo findings for representative compounds.
| Compound | Therapeutic Area | Model System | Key Findings | Signaling Pathway(s) Implicated |
| Cratoxylumxanthone C | Lung Cancer | Zebrafish Xenograft | Inhibition of tumor proliferation, metastasis, and angiogenesis. | STAT3 and FAK |
| Caged-xanthone | Multidrug-Resistant Lung Cancer | Not explicitly stated, but context suggests in vivo relevance. | Diminished cell migration, invasion, and sphere-forming ability. | NF-κB |
Signaling Pathways in Cancer Progression
The anti-cancer effects of the evaluated xanthones are attributed to their modulation of key signaling pathways involved in tumor growth, survival, and metastasis.
STAT3/FAK Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways are crucial in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers and is associated with poor prognosis. FAK is a key mediator of cell adhesion and migration. The dual inhibition of these pathways represents a promising anti-cancer strategy.
Safety Operating Guide
Prudent Disposal of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. The following disposal procedures are based on the general properties of xanthone (B1684191) derivatives and related polyhydroxylated and polymethoxylated aromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with local, state, and federal regulations.
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. Given the bioactive potential of xanthone derivatives, a cautious and informed approach to the disposal of this compound is essential.[1] This guide provides a step-by-step operational plan for its proper disposal.
Hazard Assessment and Waste Classification
In the absence of specific toxicological data for this compound, it should be treated as a potentially hazardous substance. Xanthone derivatives can exhibit a range of biological activities, and some may present health and environmental risks.[1] Therefore, it is prudent to manage this compound as hazardous chemical waste until comprehensive safety data becomes available.
Key Operational Steps:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[1]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Quantitative Data Summary
Due to the lack of a specific SDS, quantitative data for this compound is not available. The following table summarizes the general hazards and recommended PPE based on similar chemical structures.
| Parameter | Information | Source |
| Physical State | Solid (presumed) | General knowledge of similar compounds |
| Potential Hazards | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | Based on SDS of similar compounds |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | General laboratory safety protocols |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | General laboratory safety protocols |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Initial Assessment:
-
Review the available information on xanthone derivatives to understand the potential hazards.
-
Consult your institution's chemical hygiene plan and waste disposal guidelines.
-
-
Preparation:
-
Designate a specific area within the laboratory for waste accumulation.
-
Ensure all necessary PPE is readily available.
-
Prepare a hazardous waste container with the correct labeling.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tool. Avoid generating dust.
-
Contaminated Materials: Any materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should also be placed in the hazardous waste container.
-
Solutions: If the compound is in solution, the entire solution should be collected in a designated liquid hazardous waste container. Do not dispose of it down the drain.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
-
Final Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.[1]
-
Provide the EHS department with all the necessary information about the waste, including the chemical name and estimated quantity.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Essential Safety and Handling Guide for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield should be used when a higher risk of splashing exists. |
| Hand Protection | Chemical-Resistant Gloves | Given the ketone and aromatic functionalities, Butyl or Polyvinyl Alcohol (PVA) gloves are highly recommended for their resistance to these chemical classes.[1] Nitrile gloves can be used for tasks with minimal contact potential but should be changed immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is recommended when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust particles.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Engineering Controls:
-
Ventilation: All work with this compound, especially when in solid, powder form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: When weighing and transferring the solid compound, do so in a fume hood to minimize the risk of inhalation. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Consult the supplier's documentation for any specific storage temperature requirements.
Disposal Plan
As a xanthone (B1684191) derivative, this compound should be treated as hazardous chemical waste.[4] Do not dispose of this compound down the drain or in regular trash.[4]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with the compound (e.g., filter paper, weighing boats, contaminated gloves) in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing the compound (e.g., reaction mixtures, mother liquors) in a separate, leak-proof, and clearly labeled hazardous waste container.[4]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[4]
Container Management:
-
Use containers that are chemically compatible with the waste.
-
Keep waste containers securely closed except when adding waste.[4]
-
Label all containers with "Hazardous Waste" and the full chemical name: "this compound".[4]
Disposal Request:
-
When a waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Step-by-step process for the proper disposal of waste containing the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
